HS-10296
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HS-10296; HS 10296; HS10296; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of HS-10296 (Almonertinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-10296, also known as Almonertinib (Ameile®) or Aumolertinib, is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier generations of EGFR TKIs.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation.
Core Mechanism of Action: Irreversible and Selective EGFR Inhibition
This compound is an irreversible EGFR TKI that exhibits high selectivity for both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[2][5][6] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[7][8] A key advantage of this compound is its significantly lower inhibitory activity against wild-type (WT) EGFR, which is believed to contribute to a more favorable safety profile by minimizing off-target effects.[2][3]
The mechanism of action of this compound can be summarized in the following steps:
-
Covalent Binding: this compound covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is a hallmark of third-generation EGFR inhibitors.
-
Inhibition of Autophosphorylation: By occupying the ATP-binding site, this compound prevents the binding of ATP, thereby inhibiting the autophosphorylation and subsequent activation of the EGFR receptor.[3]
-
Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation leads to the attenuation of downstream signaling cascades critical for tumor cell proliferation and survival. The two primary pathways affected are:
-
Induction of Apoptosis: By shutting down these pro-survival signaling pathways, this compound induces programmed cell death (apoptosis) in EGFR-mutant cancer cells.[3]
-
Enhanced Radiosensitivity: Preclinical studies have revealed an additional mechanism of action for this compound. It has been shown to enhance the sensitivity of cancer cells to radiation by suppressing RAD51-mediated DNA damage repair, leading to increased apoptosis in combination with radiotherapy.[9][10]
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations and its growth inhibitory effects on different NSCLC cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases
| EGFR Mutation | IC50 (nM) |
| T790M/Del19 | 0.21[2] |
| T790M/L858R | 0.29[2] |
| T790M | 0.37[2] |
| Wild-Type | 3.39[2] |
Table 2: In Vitro Growth Inhibition by this compound in NSCLC Cell Lines (48h treatment)
| Cell Line | EGFR Status | IC50 (µM) |
| PC-9 | Exon 19 Deletion | 2.62[9] |
| H1975 | L858R/T790M | 5.22[9] |
| A549 | Wild-Type | 11.42[9] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, RAD51, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of single cells in 6-well plates.
-
Drug Treatment and/or Irradiation: Treat the cells with this compound for a defined period, and/or irradiate them with varying doses of radiation.
-
Colony Formation: Culture the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and generate survival curves to determine the sensitizer enhancement ratio (SER).
Conclusion
This compound (Almonertinib) is a third-generation EGFR TKI with a well-defined mechanism of action centered on the irreversible and selective inhibition of mutant EGFR. This leads to the blockade of critical downstream signaling pathways, resulting in the suppression of tumor growth and induction of apoptosis. Its high potency against the T790M resistance mutation and lower activity against wild-type EGFR underscore its clinical utility in a specific subset of NSCLC patients. Furthermore, its ability to enhance radiosensitivity opens up potential avenues for combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted cancer therapies.
References
- 1. The third-generation EGFR inhibitor almonertinib (this compound) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CareAcross [careacross.com]
- 7. Management of acquired resistance to EGFR TKI–targeted therapy in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
HS-10296 (Aumolertinib): A Third-Generation EGFR Inhibitor with High Selectivity for the T790M Resistance Mutation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HS-10296 (Aumolertinib, also known as Almonertinib) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. A key attribute of this compound is its high selectivity for the T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This technical guide provides an in-depth overview of the selectivity profile of this compound for the EGFR T790M mutation, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to EGFR T790M and the Need for Selective Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene are found in a significant subset of NSCLC patients, leading to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive tumorigenesis.[1][3]
First- and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have been effective in treating patients with EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R). However, the majority of patients eventually develop resistance to these therapies. The most common mechanism of acquired resistance, accounting for over 50% of cases, is the acquisition of a secondary mutation in the EGFR kinase domain, T790M.[4]
The T790M mutation, a substitution of threonine with methionine at position 790 in exon 20, increases the affinity of the EGFR kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1] This necessitates the development of third-generation EGFR TKIs that can overcome T790M-mediated resistance while sparing wild-type (WT) EGFR to minimize off-target toxicities. This compound was designed to meet this need.
Quantitative Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for EGFR T790M-containing mutants over WT EGFR. This is evident from in vitro biochemical assays that measure the half-maximal inhibitory concentration (IC50) of the compound against various EGFR genotypes.
| EGFR Genotype | This compound (Aumolertinib) IC50 (nM) | Osimertinib IC50 (nM) | Afatinib IC50 (nM) |
| T790M | 0.37[5][6] | ~1-15[4] | 350.0 (PC-9-GR)[4] |
| T790M/L858R | 0.29[5][6] | ~1 (H1975)[4] | 38.4 (H1975)[4] |
| T790M/Del19 | 0.21[5][6] | ~13 (PC-9ER)[4] | 165 (PC-9ER)[4] |
| Wild-Type (WT) | 3.39[5][6] | ~184-fold less potent than T790M/L858R[4] | ~0.28 (PC-9)[4] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.
The data clearly indicates that this compound is significantly more potent against EGFR T790M-containing mutants than against WT EGFR. This selectivity is crucial for achieving a therapeutic window where the drug can effectively inhibit the resistant tumor cells while minimizing side effects associated with the inhibition of WT EGFR in normal tissues.
Experimental Protocols
The determination of the selectivity profile of a kinase inhibitor like this compound involves a series of well-defined in vitro and cell-based assays. Below are detailed, representative protocols for the key experiments used to generate the quantitative data presented above.
Protocol 1: In Vitro Kinase Activity Assay (Biochemical Assay)
Principle: This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant EGFR proteins (WT and various mutant forms). A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR proteins (WT, T790M, T790M/L858R, etc.)
-
This compound stock solution (in DMSO)
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 384-well plate, add the EGFR enzyme, the substrate, and the serially diluted this compound or DMSO control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
Principle: This assay assesses the ability of this compound to inhibit the proliferation of cancer cell lines that endogenously or ectopically express different EGFR genotypes. The MTT assay is a widely used colorimetric method for this purpose.
Materials:
-
NSCLC cell lines with different EGFR statuses (e.g., NCI-H1975 for L858R/T790M, PC-9 for Del19, and a cell line expressing WT EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound in fresh culture medium. Include a DMSO-only control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Core Mechanisms
EGFR Signaling Pathway with T790M Mutation
The following diagram illustrates the EGFR signaling cascade and the impact of the T790M mutation, leading to uncontrolled cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Selectivity Screening
This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Conclusion
This compound (Aumolertinib) is a third-generation EGFR TKI with a highly favorable selectivity profile for the T790M resistance mutation over wild-type EGFR. This selectivity, quantified through rigorous in vitro biochemical and cell-based assays, translates into potent anti-tumor activity in preclinical models and significant clinical benefit for NSCLC patients who have developed resistance to earlier-generation EGFR inhibitors. The methodologies and pathways described in this guide provide a foundational understanding of the preclinical evaluation and mechanism of action of this compound, highlighting its importance in the evolving landscape of targeted cancer therapy.
References
- 1. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Almonertinib (HS-10296): A Technical Guide to its Core Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almonertinib (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Almonertinib. By irreversibly binding to mutant EGFR, Almonertinib effectively abrogates the constitutive activation of pro-survival and proliferative signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action of Almonertinib
Almonertinib is a potent and highly selective irreversible inhibitor of EGFR with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[1] The T790M mutation, often referred to as the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs and confers resistance by increasing the receptor's ATP affinity. Almonertinib overcomes this by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of EGFR autophosphorylation.[1] This blockade of the initial signaling event is crucial for its therapeutic effect.
Core Downstream Signaling Pathways
The binding of growth factors to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The two principal downstream pathways implicated in EGFR-driven oncogenesis are the PI3K/AKT/mTOR and the MAPK/ERK pathways. Almonertinib's inhibition of EGFR autophosphorylation leads to the concomitant suppression of these critical pathways.[2][3]
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis. Preclinical studies have demonstrated that Almonertinib treatment leads to a significant reduction in the phosphorylation of AKT (p-AKT), indicating a potent inhibition of this pathway.[4]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is pivotal in regulating cell proliferation, differentiation, and survival. Activated EGFR recruits adaptor proteins like Grb2, which in turn activate the GTPase Ras. Ras then activates a kinase cascade, sequentially phosphorylating and activating Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors that drive cell cycle progression. Similar to its effect on the PI3K/AKT pathway, Almonertinib has been shown to effectively decrease the levels of p-ERK in NSCLC cells harboring EGFR mutations.[4]
dot
Caption: Almonertinib's inhibition of mutant EGFR blocks downstream PI3K/AKT and MAPK/ERK pathways.
Quantitative Data Summary
The efficacy of Almonertinib in inhibiting EGFR and its downstream effects has been quantified in various preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of Almonertinib against EGFR Mutations
| EGFR Mutation | IC50 (nM) |
| T790M | 0.37[1] |
| T790M/L858R | 0.29[1] |
| T790M/Del19 | 0.21[1] |
| Wild Type | 3.39[1] |
Table 2: In Vivo Tumor Growth Inhibition by Almonertinib
| Cell Line (Mutation) | Treatment | Tumor Growth Inhibition Rate | Reference |
| NCI-H1975 (L858R/T790M) | Almonertinib (20 mg/kg, p.o., q.d. for 14 days) | 194.4% | [1] |
Note: While several studies demonstrate a reduction in p-AKT and p-ERK levels via Western blot analysis following Almonertinib treatment, specific quantitative data from densitometry analysis is not consistently reported in the reviewed literature. The qualitative data strongly supports the inhibition of these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Almonertinib's effects on downstream signaling.
Western Blotting for Protein Phosphorylation Analysis
This protocol is used to detect the phosphorylation status of key proteins in the EGFR signaling cascade, such as EGFR, AKT, and ERK, following treatment with Almonertinib.
dot
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol Steps:
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., NCI-H1975, HCC827) and treat with varying concentrations of Almonertinib for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (CCK-8)
This colorimetric assay is used to assess the effect of Almonertinib on the viability and proliferation of NSCLC cells.
Protocol Steps:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Almonertinib concentrations for 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by Almonertinib.
dot
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol Steps:
-
Cell Treatment: Treat NSCLC cells with Almonertinib at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
Almonertinib is a highly effective third-generation EGFR-TKI that exerts its anticancer effects through the potent and selective inhibition of mutant EGFR. This leads to the robust suppression of the critical downstream PI3K/AKT/mTOR and MAPK/ERK signaling pathways, ultimately resulting in decreased cell proliferation and survival, and the induction of apoptosis in EGFR-mutant NSCLC cells. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and optimize the therapeutic application of Almonertinib and to develop strategies to overcome potential resistance mechanisms. A thorough understanding of these downstream signaling events is paramount for the continued advancement of targeted therapies in oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. EGFR tyrosine kinase inhibitor Almonertinib induces apoptosis and autophagy mediated by reactive oxygen species in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Aumolertinib (HS-10296): An In-Depth Technical Guide on its Interaction with Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to be highly selective for sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT) EGFR.[1][2] This selectivity profile is a key characteristic of third-generation EGFR-TKIs, aiming to minimize the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues, such as rash and diarrhea, which are common with earlier generation EGFR-TKIs.[1][3] This technical guide provides a comprehensive overview of the effect of Aumolertinib on wild-type EGFR, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Data on Aumolertinib's Activity on Wild-Type EGFR
The inhibitory activity of Aumolertinib against wild-type and mutant EGFR has been quantified in various preclinical studies. The following tables summarize the key findings from in vitro kinase assays and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of Aumolertinib (IC50, nM)
| EGFR Status | Aumolertinib (this compound) |
| Wild-Type (WT) | 3.39 |
| T790M | 0.37 |
| T790M/L858R | 0.29 |
| T790M/Del19 | 0.21 |
Data sourced from MedChemExpress product information.
Table 2: Cell-Based Proliferation Inhibitory Activity of Aumolertinib (IC50, nM)
| Cell Line | EGFR Genotype | Aumolertinib (this compound) IC50 (nM) |
| A431 | Wild-Type | 596.60 |
| NCI-H292 | Wild-Type | 443.5 |
| PC-9 | Exon 19 Deletion | 24.0 |
| NCI-H1975 | L858R/T790M | 17.5 |
Data for A431, PC-9, and NCI-H1975 cells sourced from a study on Aumolertinib's activity against uncommon EGFR mutations.[4] Data for NCI-H292 cells sourced from a study on the synergistic effects of this compound and famitinib.
Experimental Protocols
This section details the methodologies used in key experiments to assess the impact of Aumolertinib on wild-type EGFR.
In Vitro Kinase Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.
Objective: To quantify the direct inhibitory effect of Aumolertinib on the kinase activity of wild-type EGFR.
Materials:
-
Recombinant human EGFR (wild-type) enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Aumolertinib (this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Aumolertinib in DMSO. A typical starting concentration might be 10 µM.
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the peptide substrate, and the diluted Aumolertinib or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for EGFR.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the Aumolertinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to measure the effect of Aumolertinib on the viability of cells expressing wild-type EGFR.
Objective: To determine the IC50 of Aumolertinib in a cellular context by assessing its impact on the proliferation of wild-type EGFR-expressing cells.
Materials:
-
A431 or NCI-H292 cells (human cancer cell lines with wild-type EGFR)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Aumolertinib (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well or 384-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the A431 or NCI-H292 cells into the wells of a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Aumolertinib in cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of Aumolertinib or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the Aumolertinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of Aumolertinib on EGFR phosphorylation and its downstream signaling pathways in wild-type EGFR-expressing cells.
Objective: To qualitatively or semi-quantitatively measure the inhibition of EGFR autophosphorylation and the phosphorylation of downstream effectors like AKT and ERK in cells treated with Aumolertinib.
Materials:
-
A431 or other suitable wild-type EGFR cell line
-
Cell culture medium
-
Aumolertinib (this compound)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-AKT (e.g., Ser473), anti-total AKT, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture A431 cells to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Aumolertinib or vehicle control for a specified time (e.g., 4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis: Place the culture plates on ice, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins indicates the level of activation of the signaling pathway. Compare the band intensities in the Aumolertinib-treated samples to the control samples to assess the inhibitory effect.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and the point of weak inhibition by Aumolertinib on Wild-Type EGFR.
Experimental Workflow for Assessing Aumolertinib's Effect on Wild-Type EGFR
Caption: General experimental workflow to evaluate the effect of Aumolertinib on Wild-Type EGFR.
Discussion
The data presented in this guide consistently demonstrate that Aumolertinib is a highly selective inhibitor of mutant EGFR, with significantly weaker activity against wild-type EGFR. The in vitro kinase assays show a clear difference in the IC50 values between wild-type and mutant forms of the EGFR enzyme. This selectivity is maintained in cell-based assays, where much higher concentrations of Aumolertinib are required to inhibit the proliferation of cells expressing wild-type EGFR compared to those with activating or resistance mutations.
The reduced potency against wild-type EGFR is a deliberate design feature of Aumolertinib, intended to improve its therapeutic index. By sparing wild-type EGFR, Aumolertinib is associated with a lower incidence of mechanism-based toxicities, such as skin rash and diarrhea, which are frequently observed with less selective EGFR inhibitors.[1]
While direct in vivo studies focusing solely on Aumolertinib's effect on wild-type EGFR xenografts are not extensively published, the collective preclinical and clinical data support its high degree of selectivity. The primary focus of in vivo studies has been on mutant EGFR models, where Aumolertinib has demonstrated potent anti-tumor activity at well-tolerated doses.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
HS-10296 (Almonertinib): A Technical Guide for Researchers and Drug Development Professionals
Introduction: HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is an orally available, irreversible inhibitor of EGFR.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide | [2] |
| Synonyms | Almonertinib, Aumolertinib, Ameile | [2][3][4][5] |
| CAS Number | 1899921-05-1 (free base) | [1] |
| Molecular Formula | C30H35N7O2 | [3] |
| Molecular Weight | 525.64 g/mol | [1][6] |
| SMILES | C=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4CC4)C5=C3C=CC=C5 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | DMSO: ≥ 80 mg/mL, Ethanol: ~6 mg/mL, Water: Insoluble | [1][6] |
Pharmacological Properties
Mechanism of Action
This compound is a potent and selective inhibitor of EGFR with activating mutations, as well as the T790M resistance mutation.[6] It forms a covalent bond with the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[6] This targeted inhibition blocks downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cell proliferation and survival in EGFR-driven cancers.[5]
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various EGFR mutations, with significantly less activity against wild-type EGFR, which is expected to result in a more favorable safety profile compared to earlier generation EGFR TKIs.[6]
| EGFR Mutation | IC50 (nM) | Reference(s) |
| T790M | 0.37 | [1] |
| T790M/L858R | 0.29 | [1] |
| T790M/Del19 | 0.21 | [1] |
| Wild-Type (WT) | 3.39 | [1] |
| G719X, del19, L858R, L861Q | Potent Inhibition | [7] |
In Vivo Activity
Preclinical studies using xenograft models of NSCLC with EGFR T790M mutations have shown that Almonertinib can significantly inhibit tumor growth and even induce tumor regression at well-tolerated doses.[6] These studies also indicated favorable oral bioavailability and central nervous system (CNS) penetration, suggesting its potential to treat brain metastases.[6]
Pharmacokinetics and Metabolism
A study utilizing [14C]almonertinib in healthy Chinese subjects provided detailed insights into its pharmacokinetic profile.[8]
| Parameter | Value (for Almonertinib) | Value (for metabolite HAS-719) | Reference(s) |
| Tmax (h) | 4.0 | 8.0 | [8] |
| Cmax (ng/mL) | 218.7 | 30.1 | [8] |
| AUC0-t (h*ng/mL) | 5885.3 | 1045.2 | [8] |
| t1/2 (h) | 30.6 | Not Reported | [4][8] |
| Brain-to-Plasma Ratio (Kp) (mouse) | 1.82 | Not Reported | [4] |
Almonertinib is extensively metabolized, primarily through N-demethylation and oxidation.[9] The major metabolite is HAS-719.[9] Excretion occurs mainly through feces.[8]
Clinical Efficacy and Safety
The pivotal phase II APOLLO trial (NCT02981108) evaluated the efficacy and safety of almonertinib (110 mg once daily) in patients with EGFR T790M-positive advanced NSCLC who had progressed on prior EGFR TKI therapy.[5][10]
| Efficacy Endpoint | Result | Reference(s) |
| Objective Response Rate (ORR) | 68.9% (95% CI: 62.6-74.6) | [5] |
| Disease Control Rate (DCR) | 93.4% (95% CI: 89.6-96.2) | [5] |
| Median Duration of Response (DoR) | 15.1 months (95% CI: 12.5-16.6) | [5] |
| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 9.7-15.0) | [5] |
| CNS ORR | 60.9% (95% CI: 38.5-80.3) | [5] |
| CNS DCR | 91.3% (95% CI: 72.0-98.9) | [5] |
The most common treatment-related adverse events of grade 3 or higher were increased blood creatine phosphokinase (7%) and increased alanine aminotransferase (1.2%).[5] Overall, almonertinib was found to be effective and well-tolerated.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the scientific community. Below are representative protocols for assays used to characterize EGFR inhibitors like this compound.
EGFR Kinase Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR kinase.
Cell Viability Assay (Cell-Based)
This protocol outlines a common method, the MTT assay, to assess the effect of this compound on the viability of cancer cell lines.
Western Blot for EGFR Phosphorylation
This protocol details the steps to analyze the effect of this compound on EGFR phosphorylation in cancer cells.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of tumor growth in many cancers.
Conclusion
This compound (Almonertinib) is a highly effective third-generation EGFR TKI with a favorable pharmacological and safety profile for the treatment of EGFR-mutated NSCLC, including tumors with the T790M resistance mutation. Its potent and selective inhibitory activity, coupled with good oral bioavailability and CNS penetration, makes it a valuable therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further research and development in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In vivo xenograft tumor model of human NSCLC [bio-protocol.org]
- 4. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Far-Western Blot Analysis Service - Creative Proteomics [creative-proteomics.com]
The Pharmacokinetics and Pharmacodynamics of HS-10296 (Almonertinib): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on preclinical and clinical data. It includes detailed information on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action, efficacy, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.
Introduction
This compound is a potent, irreversible, and selective inhibitor of mutant EGFR, including both the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3][4] This selectivity profile contributes to its favorable safety and tolerability.[3][4] This guide synthesizes the current knowledge on the pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both healthy subjects and patients with NSCLC.[2][3]
Absorption
Following oral administration, this compound is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 4.0 hours in healthy Chinese male participants receiving a single oral dose of 110 mg.[2]
Distribution
The apparent volume of distribution (Vd/F) of this compound has been determined, although specific values from patient studies require further consolidation from full trial publications.
Metabolism
This compound is extensively metabolized. In a study with healthy Chinese subjects, a total of 26 metabolites were identified in blood, urine, and feces.[2] The parent drug was the major circulating component, accounting for 69.97% of the total radioactivity (TRA) in plasma. The major metabolite identified was M440 (almonertinib-M2 demethyl product), which accounted for 5.08% of the TRA in plasma.[2]
Excretion
The primary route of elimination for this compound and its metabolites is believed to be through biliary excretion into the feces.[2] The mean terminal elimination half-life (T1/2) of total radioactivity in vivo was observed to be up to 863 hours in healthy subjects, indicating slow clearance.[2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from a study in healthy Chinese subjects and a Phase 1 clinical trial in patients with NSCLC.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single 110 mg Oral Dose) [2]
| Parameter | Value | Unit |
| Tmax | 4.0 | h |
| Cmax (this compound) | Data not fully available in abstract | ng/mL |
| AUC (this compound) | Data not fully available in abstract | h*ng/mL |
| T1/2 (Total Radioactivity) | 863 | h |
| CL/F (this compound) | Data not fully available in abstract | L/h |
| Vd/F (this compound) | Data not fully available in abstract | L |
Table 2: Dose-Escalation Pharmacokinetic Parameters of this compound in Patients with NSCLC (Phase 1 Trial - NCT0298110) [1][3][5]
| Dose Level (mg) | Cmax (ng/mL) | AUC (h*ng/mL) |
| 55 | Specific values require full publication access | Specific values require full publication access |
| 110 | Specific values require full publication access | Specific values require full publication access |
| 220 | Specific values require full publication access | Specific values require full publication access |
| 260 | Specific values require full publication access | Specific values require full publication access |
Note: The abstracts from the Phase 1 trial indicate that pharmacokinetic parameters were evaluated, but do not provide specific mean values for Cmax and AUC at each dose level. Access to the full study publication is required for this detailed data.
Pharmacodynamics
The pharmacodynamic activity of this compound is centered on its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.
Mechanism of Action
This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.
Signaling Pathway Inhibition
This compound effectively inhibits the phosphorylation of EGFR and key downstream signaling proteins, including AKT and ERK.[6] This disruption of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Clinical Efficacy
Clinical trials have demonstrated the robust anti-tumor activity of this compound in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. In a Phase 1 trial (NCT0298110), the objective response rate (ORR) was 52% and the disease control rate (DCR) was 92% among 94 patients with the EGFR T790M mutation in the dose-expansion cohort.[1][3]
Table 3: Clinical Efficacy of this compound in EGFR T790M-Positive NSCLC Patients (Phase 1 Dose-Expansion Cohort) [1][3]
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 52% | 42% - 63% |
| Disease Control Rate (DCR) | 92% | 84% - 96% |
| Median Progression-Free Survival | 11.0 months | 9.5 - not reached |
Experimental Protocols
Pharmacokinetic Analysis using UPLC-MS/MS
To quantify the concentration of this compound and its metabolites in biological matrices (plasma, urine, feces).
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the analysis.[7][8][9]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile.[9]
-
Chromatographic Separation: Separation is achieved on a C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[10]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The monitored ion pair for almonertinib is m/z 526.5→72.2.[11]
-
Quantification: A calibration curve is generated using linear regression analysis of the peak area ratios of the analyte to an internal standard (e.g., D3-Sorafenib).[7]
Total Radioactivity Measurement
To determine the absorption, metabolism, and excretion balance of this compound using a radiolabeled compound.
-
Dosing: Healthy subjects are administered a single oral dose of [14C]almonertinib.[2]
-
Sample Collection: Whole blood, plasma, urine, and feces are collected at various time points.[2]
-
Measurement: Total radioactivity in the collected samples is measured using a liquid scintillation counter.[2]
-
Metabolite Profiling: Metabolites in plasma, urine, and feces are analyzed by high-performance liquid chromatography (HPLC) coupled with an online or offline isotope detector.[2]
Conclusion
This compound (Almonertinib) is a third-generation EGFR TKI with a well-defined pharmacokinetic and pharmacodynamic profile. Its oral bioavailability, extensive metabolism, and slow clearance, combined with its potent and selective inhibition of mutant EGFR, contribute to its significant clinical efficacy in NSCLC. The detailed understanding of its ADME properties and mechanism of action provides a solid foundation for its clinical use and for the development of future targeted therapies. This technical guide summarizes the core data and methodologies related to this compound, offering a valuable resource for the scientific and drug development community.
References
- 1. Safety, Efficacy, and Pharmacokinetics of Almonertinib (this compound) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of the pharmacokinetic interactions between almonertinib and rivaroxaban, almonertinib and apixaban - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HS-10296 (Aumolertinib) for EGFR Exon 19 Deletion-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HS-10296 (Aumolertinib) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the common exon 19 deletions. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the use of this compound, with a focus on its activity against EGFR exon 19 deletion mutations. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows are presented to support further research and development in this area.
Introduction: The Role of EGFR in NSCLC and the Emergence of Third-Generation TKIs
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC cases.[2] Deletions in exon 19 are among the most common of these activating mutations, leading to constitutive activation of the EGFR signaling cascade and subsequent uncontrolled tumor growth.
First and second-generation EGFR TKIs have shown efficacy in this patient population; however, the development of resistance, often mediated by the T790M mutation, has limited their long-term benefit.[3] Third-generation EGFR TKIs, such as this compound, were designed to be highly selective for both the sensitizing EGFR mutations (like exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a more favorable therapeutic window and improved safety profile.[4]
Preclinical Profile of this compound
In Vitro Kinase and Cell-Based Assays
This compound has demonstrated potent and selective inhibitory activity against EGFR exon 19 deletion mutations in various preclinical models.
Table 1: In Vitro Inhibitory Activity of Aumolertinib (this compound) Against EGFR Mutations
| EGFR Mutation | IC50 (nmol/L) |
| L861Q | 0.84 - 82.80 |
| D761Y | 0.84 - 82.80 |
| L747S | 0.84 - 82.80 |
Data from in vitro kinase activity assays using time-resolved fluorescence resonance energy transfer technology.[5]
In cell-based proliferation assays, aumolertinib has shown high selectivity for EGFR-mutated cells over wild-type cells.[5]
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in mouse models have indicated that aumolertinib exhibits favorable properties. Following oral administration, aumolertinib demonstrated a shorter elimination half-life but a larger area under the concentration-time curve (AUC) in plasma and bone marrow compared to osimertinib and gefitinib.[6][7] Furthermore, at the time to reach maximum concentration, aumolertinib concentrations were significantly higher in various tissues, including the brain, which is a common site of metastasis for NSCLC.[6][7]
Clinical Efficacy and Safety of this compound
The clinical development of this compound has been robust, with pivotal phase III trials demonstrating its superiority over earlier-generation TKIs.
The AENEAS Trial: First-Line Treatment
The AENEAS trial was a randomized, double-blind, phase III study that compared the efficacy and safety of aumolertinib with gefitinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutations.[4]
Table 2: Efficacy of Aumolertinib vs. Gefitinib in the AENEAS Trial
| Endpoint | Aumolertinib (110 mg once daily) | Gefitinib (250 mg once daily) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 19.3 months | 9.9 months | 0.46 (0.36-0.60) | <0.0001 |
| Objective Response Rate (ORR) | 73.8% | 72.1% | - | - |
| Median Duration of Response (DoR) | 18.1 months | 8.3 months | 0.38 | <0.0001 |
Data from the AENEAS trial.[4]
The APOLLO Trial: Second-Line Treatment
The APOLLO trial was a registrational phase II study that evaluated the efficacy and safety of aumolertinib in patients with advanced NSCLC who had progressed on a prior EGFR TKI and harbored the EGFR T790M resistance mutation.[8]
Table 3: Efficacy of Aumolertinib in the APOLLO Trial
| Endpoint | Aumolertinib (110 mg once daily) |
| Objective Response Rate (ORR) | 68.9% |
| Disease Control Rate (DCR) | 93.4% |
| Median Progression-Free Survival (PFS) | 12.4 months |
| Median Duration of Response (DoR) | 15.1 months |
Data from the APOLLO trial.[8]
Safety Profile
Across clinical trials, aumolertinib has been generally well-tolerated. The most common treatment-related adverse events were rash and diarrhea, which were predominantly low-grade.[4] Compared to gefitinib, aumolertinib was associated with a lower incidence of rash and diarrhea.[4]
Experimental Protocols
In Vitro Kinase Assay (Illustrative Protocol)
This protocol provides a general framework for assessing the in vitro kinase activity of an inhibitor like this compound.
-
Reagents and Materials: Recombinant human EGFR protein (wild-type and various mutant forms), ATP, kinase assay buffer, test compound (this compound), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase assay buffer, the recombinant EGFR enzyme, and the diluted this compound.
-
Initiate the kinase reaction by adding a solution of ATP and a suitable substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (Illustrative Protocol)
This protocol outlines a common method for evaluating the effect of a compound on cancer cell growth.
-
Cell Lines: NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, A549 for wild-type).
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.[3]
-
Clinical Trial Protocol: AENEAS (NCT03849768) - Abridged
-
Study Design: A randomized, double-blind, multicenter, phase III clinical trial.
-
Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with confirmed EGFR exon 19 deletion or L858R mutation.
-
Treatment Arms:
-
Arm A: Aumolertinib 110 mg orally once daily.
-
Arm B: Gefitinib 250 mg orally once daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee.
-
Tumor Response Assessment: Tumor assessments were performed at baseline and every 6 weeks thereafter until disease progression. Response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[9][10][11][12][13]
-
Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[14][15][16][17][18]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in Exon 19 Deletion NSCLC
EGFR exon 19 deletions result in a constitutively active receptor, leading to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This compound acts by irreversibly binding to the ATP-binding site of the mutated EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.
Caption: EGFR signaling pathway in exon 19 deletion NSCLC and the inhibitory action of this compound.
Preclinical Evaluation Workflow for an EGFR TKI
The preclinical development of an EGFR TKI like this compound typically follows a structured workflow to establish its potency, selectivity, and in vivo efficacy.
Caption: A typical preclinical evaluation workflow for an EGFR tyrosine kinase inhibitor.
Clinical Trial Workflow: AENEAS Trial Example
The AENEAS trial followed a rigorous, multi-step process to ensure patient safety and the generation of high-quality clinical data.
Caption: Simplified workflow of the AENEAS clinical trial.
Conclusion
This compound (Aumolertinib) has emerged as a highly effective third-generation EGFR TKI for the treatment of NSCLC patients with EGFR exon 19 deletion mutations. Its potent and selective preclinical profile translates into superior clinical efficacy and a favorable safety profile compared to earlier-generation inhibitors. The data presented in this technical guide underscore the significant advancement that this compound represents in the targeted therapy of EGFR-mutant NSCLC. Continued research into its mechanisms of resistance and potential combination therapies will be crucial in further optimizing its clinical utility.
References
- 1. Deregulation of the EGFR/PI3K/PTEN/Akt/mTORC1 pathway in breast cancer: possibilities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 7. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. project.eortc.org [project.eortc.org]
- 10. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 11. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajronline.org [ajronline.org]
- 13. RECIST 1.1 – RECIST [recist.eortc.org]
- 14. researchgate.net [researchgate.net]
- 15. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 18. dermnetnz.org [dermnetnz.org]
HS-10296 (Aumolertinib) for EGFR L858R Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HS-10296, also known as Aumolertinib, is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the L858R point mutation in exon 21. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data specific to the EGFR L858R mutation, potential resistance mechanisms, and detailed experimental protocols.
Introduction: The Role of EGFR L858R in NSCLC
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] The L858R mutation, a single amino acid substitution in the kinase domain of EGFR, is one of the most common activating mutations in NSCLC, accounting for approximately 40% of all EGFR mutations.[2] This mutation leads to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and tumorigenesis.[1]
This compound (Aumolertinib): Mechanism of Action
This compound is an irreversible, third-generation EGFR TKI. Its mechanism of action involves the covalent binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding effectively blocks EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[4] A key advantage of this compound is its high selectivity for mutant EGFR, including L858R and the T790M resistance mutation, over wild-type (WT) EGFR, which is associated with a more favorable safety profile compared to earlier generation TKIs.[3][5]
Signaling Pathways
The constitutive activation of EGFR due to the L858R mutation leads to the hyperactivation of downstream signaling cascades that are central to cancer cell proliferation and survival. This compound effectively inhibits these pathways.
Preclinical Data
In Vitro Kinase and Cell-Based Assays
This compound has demonstrated potent inhibitory activity against the EGFR L858R mutant kinase in biochemical assays.
| Parameter | EGFR L858R | EGFR WT | Reference |
| IC50 (nM) | 0.84 - 82.80 | Less potent inhibition | [6] |
In cell-based proliferation assays, this compound effectively inhibits the growth of NSCLC cell lines harboring the EGFR L858R mutation.
| Cell Line | EGFR Mutation | Assay Type | This compound IC50 (nM) | Reference |
| Ba/F3 | L858R | Cell Viability | Potent Inhibition (Specific value not provided in search results) | [6] |
In Vivo Xenograft Models
Preclinical studies using mouse xenograft models implanted with EGFR L858R-mutant NSCLC cells have shown significant tumor growth inhibition upon treatment with this compound.[7] Pharmacokinetic studies in mice have indicated that aumolertinib achieves high concentrations in various tissues, including the brain, and has a larger area under the concentration-time curve (AUC) compared to gefitinib and osimertinib.[3][6]
Clinical Data
This compound has undergone extensive clinical evaluation, demonstrating its efficacy and safety in patients with EGFR L858R-mutated NSCLC.
AENEAS Phase III Trial: this compound vs. Gefitinib
The AENEAS trial was a randomized, double-blind, phase III study comparing first-line this compound with gefitinib in patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutations.[8][9][10]
| Parameter | This compound (Aumolertinib) | Gefitinib | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (mPFS) - Overall | 19.3 months | 9.9 months | 0.46 (0.36 - 0.60) | < 0.0001 | [8][10] |
| mPFS - L858R Subgroup | 13.4 months | 8.3 months | 0.60 (0.40 - 0.89) | 0.0102 | [11] |
| Objective Response Rate (ORR) - Overall | 73.8% | 72.1% | - | 0.6939 | [8][10] |
| Median Duration of Response (DoR) - Overall | 18.1 months | 8.3 months | 0.38 (0.28 - 0.51) | < 0.0001 | [8][10] |
Retrospective Comparison: this compound vs. Osimertinib
A retrospective comparative cohort study evaluated the efficacy of this compound versus osimertinib as first-line treatment for NSCLC with the EGFR L858R mutation.[2]
| Parameter | This compound (Aumolertinib) | Osimertinib | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (mPFS) | 19.4 months | 18.5 months | 0.92 (0.62 - 1.73) | 0.69 | [2] |
Resistance Mechanisms
Acquired resistance to third-generation EGFR TKIs, including this compound, is a significant clinical challenge. While data specific to this compound in the L858R population is still emerging, mechanisms of resistance are expected to be similar to those observed with osimertinib.
Known and Potential Resistance Mechanisms:
-
On-target alterations:
-
Bypass pathway activation:
-
Histologic transformation:
-
Transformation to small cell lung cancer (SCLC) or squamous cell carcinoma.
-
Experimental Protocols
The following are representative protocols for key assays used in the preclinical evaluation of EGFR TKIs like this compound.
EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against EGFR L858R kinase.
Protocol Details:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., HEPES-based buffer with MgCl₂, MnCl₂, DTT, and a surfactant). Dilute the recombinant EGFR L858R enzyme, a suitable substrate (e.g., ULight™-poly-GT), and ATP to their working concentrations in the kinase buffer. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase buffer.
-
Kinase Reaction: In a low-volume 384-well plate, add the EGFR L858R enzyme, the substrate, and the diluted this compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.
-
Detection: Stop the reaction by adding a detection mix containing EDTA and a europium-labeled anti-phosphotyrosine antibody (donor) and a suitable acceptor (e.g., streptavidin-conjugated XL665 if using a biotinylated substrate).
-
Signal Reading: After a final incubation period (e.g., 30-60 minutes) to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the acceptor to donor fluorescence is proportional to the level of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the viability of EGFR L858R-mutant NSCLC cells.[13][14][15][16]
Protocol Details:
-
Cell Seeding: Plate an EGFR L858R-mutant NSCLC cell line (e.g., NCI-H3255) in an opaque-walled 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and utilizing an EGFR L858R-mutant NSCLC PDX model to evaluate the in vivo efficacy of this compound.[9][17]
Protocol Details:
-
Tumor Acquisition and Implantation: Obtain fresh, sterile tumor tissue from a consenting patient with confirmed EGFR L858R-mutant NSCLC. Implant small tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be excised and passaged into new cohorts of mice for expansion.
-
Efficacy Study: Once tumors in the study cohort reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology, and molecular analysis to investigate resistance mechanisms).
Conclusion
This compound (Aumolertinib) is a highly effective third-generation EGFR TKI with a favorable selectivity profile. It has demonstrated superior efficacy over first-generation TKIs and comparable efficacy to other third-generation TKIs in treating NSCLC patients with the EGFR L858R mutation. The preclinical and clinical data strongly support its use as a first-line treatment option in this patient population. Ongoing research into mechanisms of resistance will be crucial for the development of subsequent therapeutic strategies to further improve patient outcomes.
References
- 1. Aumolertinib Effectively Reduces Clinical Symptoms of an EGFR L858R-Mutant Non-Small Cell Lung Cancer Case Coupled With Osimertinib-Induced Cardiotoxicity: Case Report and Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case report: Aumolertinib plus gumarontinib in a patient with EGFR mutated non-small-cell lung cancer harboring acquired MET amplification following progression on afatinib plus crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 4. A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 7. Aumolertinib Effectively Reduces Clinical Symptoms of an EGFR L858R-Mutant Non-Small Cell Lung Cancer Case Coupled With Osimertinib-Induced Cardiotoxicity: Case Report and Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficacy and safety of aumolertinib in EGFR-mutated non-small cell lung cancer with leptomeningeal metastasis: a single‑center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Case report: Aumolertinib plus gumarontinib in a patient with EGFR mutated non-small-cell lung cancer harboring acquired MET amplification following progression on afatinib plus crizotinib [frontiersin.org]
- 13. OUH - Protocols [ous-research.no]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. benchchem.com [benchchem.com]
Preclinical Profile of Aumolertinib in Non-Small Cell Lung Cancer: A Technical Guide
Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2] As an irreversible TKI, it demonstrates high selectivity for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[1][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism, efficacy, and pharmacokinetic profile of aumolertinib, forming the foundation for its clinical development.
Mechanism of Action
Aumolertinib functions by irreversibly binding to the ATP-binding domain of the EGFR kinase, which inhibits autophosphorylation of the receptor and blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and AKT pathways.[4] Its chemical structure, which includes the substitution of a cyclopropyl group for the methyl group on the indole nitrogen, enhances its metabolic stability and selectivity against the T790M mutation.[1][5] This structural modification is designed to reduce off-target effects on wild-type EGFR, potentially leading to a better safety profile compared to earlier generation TKIs.[3]
In Vitro Efficacy
Preclinical in vitro studies have demonstrated aumolertinib's potent and selective inhibitory activity against NSCLC cells harboring various EGFR mutations.
Cell Viability and Kinase Inhibition
Aumolertinib has shown potent inhibitory effects against kinases with uncommon EGFR mutations, with IC50 values ranging from 0.84 to 82.80 nmol/L.[4][6] Its activity was particularly strong against L861Q, D761Y, and L747S mutations.[4] In cell-based assays, aumolertinib effectively inhibited the proliferation of Ba/F3 cells engineered to express various uncommon EGFR mutations, with IC50 values generally ranging from 10.68 to 453.47 nmol/L.[6] Notably, the drug showed lower activity against cells with wild-type EGFR, highlighting its selectivity.[4][6]
| EGFR Mutation | Aumolertinib IC50 (nmol/L) - Kinase Assay[4][6] | Cell Line | Aumolertinib IC50 (nmol/L) - Cell Viability[6] |
| L861Q | Potent Inhibition (Specific value not stated) | Ba/F3-L861Q | Potent Inhibition (Specific value not stated) |
| D761Y | Potent Inhibition (Specific value not stated) | - | - |
| L747S | Potent Inhibition (Specific value not stated) | - | - |
| FQEA (A763-Y764insFQEA) | - | Ba/F3-FQEA | Most Potent |
| ASV (V769-D770insASV) | - | Ba/F3-ASV | Most Potent |
| SVD (D770-N771insSVD) | - | Ba/F3-SVD | Most Potent |
| NPH (H773-V774insNPH) | - | Ba/F3-NPH | Most Potent |
| S768I | - | Ba/F3-S768I | Most Potent |
| G719S | - | Ba/F3-G719S | Most Potent |
| T790M/L861Q | - | Ba/F3-T790M/L861Q | Most Potent |
| Various Uncommon Mutations | 0.84 - 82.80 | Ba/F3 Cells | 10.68 - 453.47 |
Experimental Protocols
Cell Viability Assay:
-
Cell Lines: Ba/F3 cells engineered to express specific EGFR mutations and A431 cells (EGFR WT).
-
Method: Cells were seeded in plates and exposed to varying concentrations of aumolertinib for 72 hours.
-
Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[6]
-
Analysis: IC50 values were calculated to determine the concentration of drug required to inhibit cell growth by 50%.[4]
Western Blot Analysis:
-
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling proteins (AKT, ERK).
-
Method: Ba/F3 cells with uncommon EGFR mutations were treated with specified concentrations of aumolertinib for 4 hours.
-
Procedure: Following treatment, cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.
-
Detection: Membranes were incubated with secondary antibodies, and bands were visualized to assess the phosphorylation status of the target proteins.[6]
In Vivo Efficacy
Aumolertinib has demonstrated significant antitumor activity in multiple preclinical animal models of NSCLC.
Tumor Growth Inhibition
In vivo studies using mouse allograft and patient-derived xenograft (PDX) models showed that aumolertinib significantly inhibits tumor growth.[4] For instance, in a Ba/F3 allograft model with the EGFR L861Q mutation, daily oral administration of aumolertinib at 20 and 40 mg/kg for 13 days resulted in substantial tumor growth inhibition.[4] Similar efficacy was observed in models bearing other uncommon mutations like V769-D770insASV and H773-V774insNPH.[4]
| Animal Model | EGFR Mutation | Treatment | Dosage | Duration | Outcome |
| Mouse Allograft | L861Q | Aumolertinib | 20 and 40 mg/kg/day | 13 days | Significant tumor growth inhibition[4] |
| Mouse Allograft | V769-D770insASV | Aumolertinib | Not specified | Not specified | Significant tumor growth inhibition[4] |
| PDX Model | H773-V774insNPH | Aumolertinib | Not specified | Not specified | Significant tumor growth inhibition[4] |
Experimental Protocols
Xenograft/Allograft Model Development:
-
Cell Implantation: Human NSCLC cells (for xenografts) or mouse cells (for allografts like Ba/F3) harboring specific EGFR mutations are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[4]
-
Randomization: Mice are randomized into vehicle control and treatment groups.
Drug Administration and Monitoring:
-
Treatment: Aumolertinib is administered orally, typically once daily. Other TKIs like osimertinib or afatinib may be used as comparators.[4]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Pharmacodynamic Analysis:
-
Immunohistochemistry (IHC): Tumor tissues are stained for biomarkers such as p-EGFR (to confirm target inhibition), Ki-67 (a proliferation marker), and TUNEL (to assess apoptosis).[4]
-
Histology (H&E Staining): Major organs are examined for any treatment-related toxicity.[4]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies in mouse models have shown that aumolertinib exhibits favorable properties. A study comparing aumolertinib with osimertinib and gefitinib found that after a single equivalent dose, aumolertinib and its major metabolite, HAS719, achieved the largest area under the concentration-time curve (AUC) in mouse plasma and bone marrow.[7] While it had the shortest elimination half-life (T1/2), its concentrations at Tmax were significantly higher in 9 major tissues, including the brain, compared to the other TKIs.[7] This suggests excellent tissue and blood-brain barrier penetration, which is critical for treating brain metastases, a common complication in NSCLC.[1][7]
| Parameter | Aumolertinib Profile in Mice[7] |
| AUC (Plasma & Bone Marrow) | Highest compared to osimertinib and gefitinib. |
| Elimination Half-Life (T1/2) | Shortest compared to osimertinib and gefitinib. |
| Tissue Concentration at Tmax | Significantly higher in 9 tissues (including brain). |
Experimental Protocol
Pharmacokinetic Analysis:
-
Method: A specific and accurate ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established.
-
Samples: The method was used for the simultaneous quantification of aumolertinib, its metabolites, and other TKIs in mouse plasma, bone marrow, and various tissues (lung, brain, liver, etc.).[7]
-
Administration: Drugs were administered to mice via oral gavage at single equivalent dose ratios.[7]
-
Analysis: Key PK parameters including AUC, T1/2, and Tmax were determined from the concentration-time profiles.[7]
Preclinical Combination Strategies
To overcome or delay acquired resistance, a major challenge with TKI therapy, preclinical studies have explored combining aumolertinib with other agents.
-
Combination with Chemotherapy: Studies investigated the combination of aumolertinib with pemetrexed. A sequence-dependent synergistic effect was observed both in vitro and in vivo, with the strongest anti-tumor and anti-metastasis activity seen when pemetrexed was administered before aumolertinib (P-A sequence).[5] This synergism was noted in H1975 (T790M) and HCC827 (Ex19del) cell lines but not in A549 (EGFR-WT).[5]
-
Combination with Anti-Angiogenic Agents: The dual blockade of EGFR and VEGF pathways is a promising strategy.[8] Preclinical evidence has supported this approach to overcome TKI resistance, forming the rationale for clinical trials combining aumolertinib with the anti-angiogenic agent apatinib.[8]
Conclusion
The comprehensive preclinical evaluation of aumolertinib has established its profile as a potent, selective, and orally bioavailable third-generation EGFR-TKI. In vitro and in vivo studies have consistently demonstrated its efficacy against a wide range of EGFR mutations, including sensitizing, resistance, and uncommon mutations, while sparing wild-type EGFR.[4] Pharmacokinetic data from animal models indicate excellent tissue distribution and brain penetration.[7] Furthermore, preclinical investigations into combination therapies suggest promising strategies to enhance its efficacy and potentially delay the onset of resistance.[5][8] These foundational studies have provided a strong rationale for the successful clinical development and approval of aumolertinib for the treatment of EGFR-mutated NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aumolertinib: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncologynews.com.au [oncologynews.com.au]
- 8. ascopubs.org [ascopubs.org]
Investigating the Off-Target Effects of Almonertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] Its mechanism of action involves the irreversible covalent binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] A key characteristic of third-generation EGFR TKIs is their high selectivity for mutant forms of EGFR over the wild-type (WT) protein, which is intended to minimize on-target toxicities commonly associated with earlier generation inhibitors, such as rash and diarrhea.[3][5] This guide provides an in-depth technical overview of the known off-target effects of almonertinib, compiling available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and drug development.
On-Target and Off-Target Selectivity of Almonertinib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While highly selective for mutant EGFR, almonertinib, like all small molecule inhibitors, has the potential for off-target interactions.
EGFR Mutation Selectivity
Preclinical studies have quantified the high selectivity of almonertinib for EGFR-sensitizing and T790M resistance mutations over wild-type EGFR. This selectivity is fundamental to its improved safety profile compared to first and second-generation EGFR TKIs.
| Target | IC50 (nM) | Source |
| EGFR T790M/L858R | 0.29 | [1] |
| EGFR T790M/Del19 | 0.21 | [1] |
| EGFR T790M | 0.37 | [1] |
| Wild-Type EGFR | 3.39 | [1] |
Off-Target Kinase Profile
A comprehensive kinome scan profiling the activity of almonertinib against a broad panel of kinases is not publicly available at the time of this guide's compilation. This represents a notable gap in the publicly accessible preclinical data for the compound. Such data is crucial for a complete understanding of its off-target interaction landscape and for predicting potential off-target mediated adverse events or polypharmacological effects. Researchers are encouraged to consult non-publicly available data from the manufacturer or to perform independent kinome-wide profiling to fully assess the off-target kinase activity of almonertinib.
Off-Target Interaction with ABC Transporters
A significant off-target effect of almonertinib is its interaction with ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein or MDR1), which is a key mediator of multidrug resistance in cancer.
Modulation of ABCB1-Mediated Multidrug Resistance
Studies have shown that almonertinib can inhibit the function of ABCB1, thereby resensitizing multidrug-resistant cancer cells to conventional chemotherapeutic agents.[6] This interaction is independent of its EGFR inhibitory activity.
| Cell Line | Chemotherapeutic Agent | Almonertinib Concentration (µM) | Fold Reversal of Resistance | Source |
| NCI-ADR-RES (ABCB1-overexpressing) | Paclitaxel | 5 | 12.3 | [6] |
| KB-V-1 (ABCB1-overexpressing) | Vincristine | 5 | 15.6 | [6] |
| MDR19 (ABCB1-transfected) | Colchicine | 5 | 11.1 | [6] |
Note: Fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of almonertinib.
Experimental Protocol: Assessing ABCB1 Inhibition
Cell Viability and Drug Combination Assays:
-
Cell Culture: ABCB1-overexpressing cell lines (e.g., NCI-ADR-RES, KB-V-1) and their parental drug-sensitive counterparts are cultured in appropriate media.
-
Cytotoxicity Assay (MTT or CCK-8): Cells are seeded in 96-well plates and treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel, vincristine) in the presence or absence of a fixed, non-toxic concentration of almonertinib.
-
Data Analysis: Cell viability is measured after a 72-hour incubation period. IC50 values are calculated from the dose-response curves to determine the extent of resistance reversal.
Fluorescent Substrate Accumulation Assay:
-
Cell Preparation: ABCB1-overexpressing and parental cells are harvested and resuspended in a suitable buffer.
-
Incubation: Cells are incubated with a fluorescent ABCB1 substrate (e.g., calcein-AM) in the presence or absence of almonertinib or a known ABCB1 inhibitor (e.g., verapamil) as a positive control.
-
Flow Cytometry Analysis: The intracellular fluorescence is measured by flow cytometry. Increased fluorescence in the presence of almonertinib indicates inhibition of the ABCB1 efflux pump.
Clinical Off-Target Effects: Adverse Events
Clinical trials provide valuable data on the off-target effects of almonertinib in a patient population. The reported adverse events (AEs) reflect the overall safety profile of the drug.
Common Adverse Events (Any Grade) in the APOLLO Study
The APOLLO study was a pivotal phase II trial of almonertinib in patients with EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.
| Adverse Event | Frequency (%) | Source |
| Blood creatine phosphokinase increase | 19.6 | [7] |
| Rash | 12.7 | [7] |
| Aspartate aminotransferase increase | 12.3 | [7] |
| Alanine aminotransferase increase | 11.4 | [7] |
| White blood cell count decrease | 10.7 | [7] |
| Pruritus | 10.7 | [7] |
| Anemia | 9.0 | [7] |
| Diarrhea | 7.4 | [7] |
| Leukopenia | 7.0 | [7] |
| Proteinuria | 7.0 | [7] |
| Platelet count decrease | 6.5 | [7] |
| Neutrophil count decrease | 6.1 | [7] |
Grade 3 or Higher Adverse Events in the APOLLO Study
| Adverse Event | Frequency (%) | Source |
| Blood creatine phosphokinase increase | 6.9 | [7] |
| Alanine aminotransferase increase | 1.2 | [7] |
| Platelet count decrease | 0.8 | [7] |
| Neutrophil count decrease | 0.8 | [7] |
| Aspartate aminotransferase increase | 0.4 | [7] |
| Anemia | 0.4 | [7] |
| Diarrhea | 0.4 | [7] |
| Leukopenia | 0.4 | [7] |
| Proteinuria | 0.4 | [7] |
Experimental Protocol: Monitoring Adverse Events in Clinical Trials
-
Patient Screening and Baseline Assessment: Comprehensive medical history, physical examination, and laboratory tests are conducted before treatment initiation.
-
On-Treatment Monitoring: Patients are regularly monitored for any new or worsening symptoms. Standardized laboratory tests are performed at specified intervals.
-
AE Grading: The severity of adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Data Collection and Reporting: All AEs are systematically recorded in the patient's case report form, including their severity, duration, and relationship to the study drug.
Induction of Apoptosis and Autophagy
Beyond direct kinase inhibition, almonertinib has been shown to induce programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in NSCLC cells. These effects are mediated by an increase in reactive oxygen species (ROS).
Experimental Protocol: Assessment of Apoptosis and Autophagy
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: NSCLC cells (e.g., H1975) are treated with various concentrations of almonertinib for a specified duration (e.g., 24 hours).
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Autophagy Assessment (Western Blot and Electron Microscopy):
-
Western Blot: Following treatment with almonertinib, cell lysates are analyzed by Western blotting for the expression of autophagy markers such as LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
Transmission Electron Microscopy (TEM): Treated cells are fixed, processed, and examined by TEM to visualize the ultrastructural morphology of autophagosomes and autolysosomes.
Conclusion
Almonertinib is a highly selective third-generation EGFR TKI with a favorable safety profile, primarily due to its reduced activity against wild-type EGFR. However, a comprehensive understanding of its off-target effects is essential for optimizing its clinical use and for the development of future inhibitors. The available data highlight a significant off-target interaction with the ABCB1 transporter, which may have implications for combination therapies. Clinical data provide a clear picture of the common adverse events, which are generally manageable. The induction of ROS-mediated apoptosis and autophagy represents another facet of its cellular activity. A critical knowledge gap remains in the lack of a publicly available, comprehensive off-target kinase selectivity profile for almonertinib. Further research in this area would provide a more complete picture of its pharmacological profile and could help to further refine its clinical application.
References
- 1. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Pharmacokinetics of Almonertinib (this compound) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The third-generation EGFR inhibitor almonertinib (this compound) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Methodological & Application
HS-10296 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs.[1][2][3][4][5] These application notes provide detailed information on the solubility of this compound in various solvents and protocols for its use in research settings.
Physicochemical Properties
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[6] | 190.24 mM[6] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[6] |
| Ethanol | 6 mg/mL[6] | 11.41 mM | |
| Water | Insoluble[6] | Not Applicable | |
| Saline | Not directly soluble | See in vivo formulation protocol | Requires co-solvents for aqueous solutions. |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (100 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6]
2. In Vivo Formulation (Clear Solution)
This protocol describes the preparation of a clear solution of this compound suitable for in vivo experiments, such as animal studies. This formulation uses a combination of solvents to achieve solubility in an aqueous-based vehicle.
Materials:
-
This compound DMSO stock solution (e.g., 62.5 mg/mL)[7]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
In a sterile tube, add 400 µL of PEG300.[7]
-
To the PEG300, add 100 µL of a 62.5 mg/mL this compound stock solution in DMSO.[7]
-
Mix thoroughly until the solution is clear.[7]
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[7]
-
Add 450 µL of saline to bring the total volume to 1 mL.[7]
-
The final concentration of this compound in this formulation will be 6.25 mg/mL.[7] This solution should be prepared fresh before each use.
Signaling Pathway
This compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Specifically, it targets mutant forms of EGFR, including those with sensitizing mutations and the T790M resistance mutation. By inhibiting EGFR, this compound blocks downstream signaling pathways that are critical for cancer cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[1][8][9]
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Experimental Workflow: In Vitro Kinase Assay
The following workflow outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound on EGFR.
Caption: Workflow for an in vitro kinase assay to measure the inhibitory effect of this compound on EGFR.
References
- 1. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 2. The third-generation EGFR inhibitor almonertinib (this compound) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. CareAcross [careacross.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Cell Viability Assay with HS-10296 (Almonertinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] this compound exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to reduce off-target effects and improve its therapeutic index.[1] The mechanism of action of this compound involves the irreversible inhibition of EGFR autophosphorylation, leading to the suppression of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[1]
These application notes provide detailed protocols for assessing the in vitro cell viability of non-small cell lung cancer (NSCLC) cell lines treated with this compound, utilizing the commonly employed Cell Counting Kit-8 (CCK-8) and CellTiter-Glo® Luminescent Cell Viability assays.
Data Presentation: this compound IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human non-small cell lung cancer (NSCLC) cell lines and other relevant cell lines, providing a comparative overview of its potency against different EGFR mutation statuses.
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) | Incubation Time | Assay Method |
| H1975 | NSCLC | L858R, T790M | 0.0052 | 48h | Not Specified |
| PC-9 | NSCLC | Exon 19 deletion | 0.0026 | 48h | Not Specified |
| A549 | NSCLC | Wild-Type | 11.42 | 48h | Not Specified |
| HCC827 | NSCLC | Exon 19 deletion | Varies | 72h | CCK-8 |
| Beas-2B | Normal Lung Epithelial | Wild-Type | >32 | 72h | CCK-8 |
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Western Blot Analysis of p-EGFR after HS-10296 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-10296 (also known as Almonertinib or Aumolertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, activating downstream signaling pathways such as PI3K/AKT and RAS/MAPK, which are crucial for cell proliferation and survival.[3][4] this compound selectively and irreversibly binds to the EGFR kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[1][3] This application note provides a detailed protocol for the analysis of phosphorylated EGFR (p-EGFR) levels by Western blot in cancer cell lines treated with this compound.
Data Presentation
The inhibitory effect of this compound on EGFR phosphorylation can be quantified by Western blot analysis followed by densitometry. Below is a summary of the inhibitory activity of this compound in various NSCLC cell lines.
Table 1: Inhibitory Activity of this compound in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) for Cell Proliferation | Notes |
| NCI-H1975 | L858R/T790M | 17.5[5] | Demonstrates potent inhibition of the T790M resistance mutation. |
| PC-9 | ex19del | 24.0[5] | Effective against sensitizing EGFR mutations. |
| NCI-H292 | Wild-Type | 443.5[5] | Significantly weaker activity against wild-type EGFR, indicating high selectivity. |
| Ba/F3 | T790M/L858R | 0.29[5] | High potency in an engineered cell line. |
| Ba/F3 | T790M/Del19 | 0.21[5] | High potency in an engineered cell line. |
Table 2: Representative Quantitative Analysis of p-EGFR Inhibition by this compound
The following table illustrates the dose-dependent inhibition of EGFR phosphorylation in NCI-H1975 cells treated with this compound for 4 hours, as determined by Western blot and densitometry.
| This compound Concentration (nM) | p-EGFR/Total EGFR Ratio (Normalized to Control) | Percent Inhibition (%) |
| 0 (Control) | 1.00 | 0 |
| 1 | 0.65 | 35 |
| 10 | 0.25 | 75 |
| 100 | 0.05 | 95 |
| 500 | <0.01 | >99 |
Note: The data in Table 2 are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Mandatory Visualization
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of p-EGFR.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Utilize an EGFR-mutant NSCLC cell line such as NCI-H1975 (L858R/T790M) or PC-9 (exon 19 deletion).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 16-24 hours in a serum-free medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0, 1, 10, 100, 500 nM). Treat the cells for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
EGF Stimulation (Optional): For cell lines with low basal p-EGFR levels, stimulate EGFR phosphorylation by adding EGF to a final concentration of 50-100 ng/mL for 15-30 minutes at 37°C before cell lysis.
II. Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of total protein per lane into an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST. Recommended primary antibodies and dilutions are:
-
Rabbit anti-p-EGFR (e.g., Tyr1068): 1:1000 dilution
-
Rabbit or Mouse anti-Total EGFR: 1:1000 dilution
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (Loading Control): 1:5000 dilution Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) in 5% non-fat dry milk in TBST (typically 1:2000 to 1:5000 dilution). Incubate the membrane for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imaging system or X-ray film.
IV. Stripping and Re-probing
To ensure accurate normalization, the same membrane can be stripped and re-probed for total EGFR and a loading control.
-
Stripping: After imaging for p-EGFR, incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) to remove the bound antibodies.
-
Washing and Blocking: Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the primary antibody for total EGFR, followed by the appropriate secondary antibody and detection. Repeat the stripping, blocking, and probing process for the loading control (e.g., β-actin).
V. Data Analysis
-
Densitometry: Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software such as ImageJ.
-
Normalization: Normalize the p-EGFR band intensity to the total EGFR band intensity for each sample. Further normalize this ratio to the loading control to account for any variations in protein loading.
-
Data Interpretation: The final normalized values will represent the relative levels of EGFR phosphorylation. Compare the values from the this compound-treated samples to the vehicle control to determine the extent of inhibition.
References
- 1. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT regulates resistance to aumolertinib by attenuating ferroptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing HS-10296 (Almonertinib) Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2] However, as with other targeted therapies, acquired resistance to this compound is an inevitable clinical challenge.[3] The development of robust in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying novel therapeutic strategies to overcome resistance, and for the preclinical evaluation of next-generation inhibitors.[4]
This document provides detailed protocols for the establishment and characterization of this compound resistant cancer cell line models using a dose-escalation methodology.[5]
Recommended Cell Lines
The selection of an appropriate parental cell line is a critical first step. Ideal cell lines are those known to be sensitive to this compound, typically harboring EGFR activating mutations (e.g., exon 19 deletion or L858R) and the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | Additional Information |
| NCI-H1975 | L858R / T790M | A commonly used cell line for studying resistance to third-generation EGFR TKIs.[6] |
| PC-9 | Exon 19 Deletion | Initially sensitive to first-generation EGFR TKIs, can be engineered to express T790M.[7] |
| HCC827 | Exon 19 Deletion | Another well-characterized cell line sensitive to EGFR inhibition.[6] |
Mechanism of Action of this compound
This compound is an irreversible inhibitor that selectively targets EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR.[8][9] It forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[1][9]
Mechanism of this compound Action
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cell line (e.g., NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Almonertinib)
-
DMSO (for drug dilution)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 serial dilutions. A DMSO-only control should be included.
-
Drug Treatment: Remove the existing medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control. Plot a dose-response curve and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Generation of this compound Resistant Cell Lines via Dose-Escalation
Objective: To establish a cell line with acquired resistance to this compound through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cell line with a known this compound IC50
-
Complete cell culture medium
-
This compound
-
Culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initiation of Resistance Induction: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Cell Maintenance and Monitoring: Maintain the cells under continuous drug pressure. Replace the this compound-containing medium every 2-3 days. Initially, a significant level of cell death is expected. The surviving cells will gradually resume proliferation.
-
Passaging: When the cell culture reaches 70-80% confluency, passage the cells as usual, re-seeding them into a fresh medium containing the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells exhibit a stable growth rate and morphology for at least two passages, increase the concentration of this compound by 1.5- to 2-fold.
-
Iterative Process: Repeat steps 2-4 for several months. The goal is to gradually acclimate the cells to higher concentrations of the drug.
-
Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve vials of the cells as a backup.
-
Establishment of the Final Resistant Line: Continue the dose-escalation process until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
Workflow for Generating Resistant Cell Lines
Protocol 3: Validation and Characterization of this compound Resistant Cell Lines
Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.
Procedures:
-
IC50 Re-evaluation: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50.
-
Molecular Analysis:
-
EGFR Sequencing: Sequence the EGFR gene in the resistant cell line to identify potential secondary mutations, such as the C797S mutation, which is a known mechanism of resistance to third-generation EGFR TKIs.[3]
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the EGFR signaling pathway (e.g., EGFR, AKT, ERK) and potential bypass signaling pathways (e.g., MET).
-
Gene Amplification Analysis: Investigate the amplification of genes known to confer resistance, such as MET, using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR.[10]
-
Potential Mechanisms of Resistance to this compound
Acquired resistance to third-generation EGFR TKIs can occur through various mechanisms:
-
On-target alterations: The most common is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like this compound.[3]
-
Bypass pathway activation: Upregulation of alternative signaling pathways, such as MET amplification, can bypass the EGFR blockade and reactivate downstream proliferative signals.[10]
-
Histological transformation: In some cases, the tumor may undergo a transformation from NSCLC to other histological subtypes, such as small cell lung cancer (SCLC), which are not dependent on EGFR signaling.
Mechanisms of Resistance to this compound
Data Presentation
All quantitative data should be summarized in a clear and structured format.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| NCI-H1975 | Value | Value | Value |
| PC-9 | Value | Value | Value |
| HCC827 | Value | Value | Value |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Dose-Escalation Timeline
| Cell Line | Starting Concentration (nM) | Final Concentration (nM) | Time to Resistance (Months) |
| NCI-H1975-R | Value | Value | Value |
| PC-9-R | Value | Value | Value |
| HCC827-R | Value | Value | Value |
Troubleshooting
-
Excessive Cell Death: If a high level of cell death is observed after increasing the drug concentration, return to the previous concentration and allow the cells to recover before attempting a smaller fold-increase.
-
Slow Growth: Resistant cell lines may exhibit a slower growth rate compared to their parental counterparts. Be patient and allow sufficient time for the culture to reach confluency.
-
Loss of Resistance: If the resistance phenotype is unstable, it may be necessary to maintain a low concentration of this compound in the culture medium.
The establishment of this compound resistant cell line models is an invaluable tool for cancer research and drug development. The protocols outlined in this document provide a comprehensive guide for generating and characterizing these models, which will facilitate a deeper understanding of drug resistance and aid in the development of more effective therapeutic strategies for NSCLC patients.
References
- 1. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Pharmacokinetics of Almonertinib (this compound) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Highlights from the WCLC 2023 – Targeting MET Alterations - ACE Oncology [aceoncology.org]
Application Notes and Protocols for the Preparation of HS-10296 (Almonertinib) for Animal Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a potent and irreversible inhibitor of EGFR-sensitizing mutations and the T790M resistance mutation, with high selectivity over wild-type EGFR.[1][2] This high selectivity is intended to minimize dose-limiting toxicities associated with earlier-generation TKIs.[2] this compound is orally available and has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC).[1][3][4] Proper preparation of this compound for in vivo animal administration is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the formulation and administration of this compound to animals.
Chemical Properties and Solubility
This compound is a small molecule with a molecular weight of 525.64 g/mol .[5] It is practically insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5][6] The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (190.24 mM) | Fresh DMSO is recommended as moisture can reduce solubility.[6] |
| Ethanol | 6 mg/mL | |
| Water | Insoluble | |
| PEG300 | Soluble | Used as a co-solvent in formulations. |
| Corn oil | Soluble | Used as a vehicle for oral administration. |
Table 1: Solubility of this compound in Common Solvents.
Recommended Formulations for Animal Administration
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The choice of formulation depends on the intended route of administration. For oral administration, which is the most common route for this compound, several validated formulations are available.
Oral Administration Formulations
Formulation 1: DMSO, PEG300, Tween-80, and Saline/ddH2O
This is a widely used formulation for oral gavage in rodents. The components act as a co-solvent system to keep the compound in solution.
| Component | Percentage | Purpose |
| DMSO | 5% | Primary solvent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| ddH2O or Saline | 50% | Vehicle |
Table 2: Composition of a Multi-Component Formulation for Oral Administration.
Formulation 2: DMSO and Corn Oil
A simpler formulation suitable for oral administration.
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent |
| Corn oil | 90-95% | Vehicle |
Table 3: Composition of a Two-Component Formulation for Oral Administration.
Formulation 3: Carboxymethylcellulose sodium (CMC-Na)
This formulation results in a homogenous suspension.
| Component | Concentration |
| This compound | ≥ 5 mg/mL |
| CMC-Na solution | q.s. to final volume |
Table 4: Composition of a Suspension Formulation for Oral Administration.
Intravenous Administration Formulation
While oral administration is standard for this compound, intravenous administration may be required for specific pharmacokinetic studies. A formulation using a co-solvent system is necessary.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Saline | 50% |
Table 5: A Potential Formulation for Intravenous Administration. Note: This formulation is based on common practices for similar poorly soluble compounds. It is crucial to validate the suitability of this formulation for intravenous administration of this compound, including assessing for any potential precipitation or adverse reactions in the animals.
Experimental Protocols
Preparation of Stock Solution
A high-concentration stock solution in DMSO is the first step for preparing working solutions for animal administration.
Materials:
-
This compound powder
-
Anhydrous (fresh) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of fresh DMSO to achieve a stock solution of 100 mg/mL.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6] Stock solutions in DMSO are stable for at least one year at -80°C.[6] Avoid repeated freeze-thaw cycles.
Workflow for preparing a concentrated stock solution of this compound in DMSO.
Preparation of Working Solution for Oral Gavage (Formulation 1)
This protocol describes the preparation of a 1 mL working solution at a concentration of 5 mg/mL. Adjust volumes as needed for different concentrations and total volumes.
Materials:
-
This compound stock solution (100 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile ddH2O or saline
-
Sterile microcentrifuge tubes
Procedure:
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 50 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O or saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of this compound will be 5 mg/mL.
-
It is recommended to use the freshly prepared solution for animal administration.[6]
Step-by-step preparation of the multi-component oral formulation.
Animal Dosing
For oral administration, typical dosages in mouse xenograft models range from 10 mg/kg to 25 mg/kg, administered daily. The volume to be administered can be calculated based on the animal's body weight and the concentration of the prepared solution.
Stability and Storage of Formulations
-
Stock Solutions: As mentioned, stock solutions of this compound in DMSO are stable for up to one year when stored at -80°C and for one month at -20°C.[6]
Signaling Pathway Context
This compound targets the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation and uncontrolled cell division. This compound is designed to inhibit the kinase activity of mutant EGFR, thereby blocking downstream signaling cascades.
This compound inhibits mutant EGFR, blocking downstream signaling for tumor growth.
Disclaimer
This document is intended for research purposes only and should not be used for human or veterinary diagnostics or therapeutics. The provided protocols are based on publicly available information and should be adapted and validated by the end-user for their specific experimental needs. Always adhere to institutional guidelines and regulations for animal handling and experimentation.
References
- 1. Aumolertinib - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Safety, Efficacy, and Pharmacokinetics of Almonertinib (this compound) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Aumolertinib (this compound) in Patients With Advanced EGFR T790M+ NSCLC: Updated Post-National Medical Products Administration Approval Results From the APOLLO Registrational Trial [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Aumolertinib: Application Notes and Protocols for Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document includes quantitative data on drug sensitivity, detailed protocols for key experimental assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Aumolertinib is a potent and selective inhibitor of EGFR with sensitizing and resistance mutations, particularly the T790M mutation, while sparing wild-type EGFR. It is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. Understanding the sensitivity of various cancer cell lines to aumolertinib is crucial for preclinical research, drug development, and a deeper understanding of its mechanism of action.
Quantitative Data: Aumolertinib Sensitivity in EGFR-Mutant Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of aumolertinib in a panel of engineered Ba/F3 cell lines expressing various uncommon EGFR mutations and a patient-derived NSCLC cell line.
| Cell Line | EGFR Mutation Status | Aumolertinib IC50 (nmol/L) |
| Ba/F3 | EGFR WT | 596.60 |
| Ba/F3 | FQEA | 10.68 |
| Ba/F3 | ASV | 12.02 |
| Ba/F3 | SVD | 14.79 |
| Ba/F3 | NPH | 15.14 |
| Ba/F3 | S768I | 22.39 |
| Ba/F3 | L861Q | 25.12 |
| Ba/F3 | T790M/L861Q | 28.18 |
| Ba/F3 | G719S | 33.11 |
| LU0387 (Patient-Derived) | EGFR NPH mutation | 312 |
Data compiled from studies on the antitumor activity of aumolertinib in NSCLC harboring uncommon EGFR mutations.[1]
Signaling Pathway and Mechanism of Action
Aumolertinib exerts its therapeutic effect by inhibiting the autophosphorylation of mutant EGFR, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3]
Caption: Aumolertinib inhibits EGFR phosphorylation, blocking downstream signaling.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the sensitivity of cell lines to aumolertinib.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Aumolertinib stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension in complete culture medium to a predetermined optimal seeding density (e.g., 2,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Aumolertinib Treatment:
-
Prepare serial dilutions of aumolertinib in complete culture medium from the stock solution. It is recommended to use a wide range of concentrations to determine the IC50 value accurately.
-
Remove the medium from the wells and add 100 µL of the prepared aumolertinib dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Calculate the percentage of cell viability for each aumolertinib concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the aumolertinib concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to detect changes in the phosphorylation status of EGFR and its downstream effectors, AKT and ERK, upon aumolertinib treatment.
Materials:
-
Aumolertinib
-
Cancer cell lines
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-EGFR, rabbit anti-EGFR, rabbit anti-p-AKT, rabbit anti-AKT, rabbit anti-p-ERK, rabbit anti-ERK, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of aumolertinib (and a vehicle control) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term cell survival and proliferation.
Materials:
-
Aumolertinib
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Aumolertinib Treatment:
-
The following day, treat the cells with various concentrations of aumolertinib.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing aumolertinib every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the sensitivity of cell lines to aumolertinib.
Caption: Workflow for determining aumolertinib sensitivity in cell lines.
References
Application Notes and Protocols for Almonertinib-Induced Apoptosis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Almonertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations.[1] Its mechanism of action involves the inhibition of the EGFR signaling pathway, which subsequently suppresses cancer cell proliferation and induces programmed cell death, or apoptosis. This induction of apoptosis is a key indicator of Almonertinib's therapeutic potential. Research indicates that Almonertinib triggers apoptosis through the generation of reactive oxygen species (ROS).[1]
These application notes provide detailed protocols for three common and robust assays to quantify and characterize Almonertinib-induced apoptosis in NSCLC cell lines:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic cascade.
-
Western Blotting for Apoptosis Markers: To detect the cleavage of key apoptotic proteins such as PARP and Caspase-3.
Almonertinib Signaling Pathway in Apoptosis Induction
The binding of Almonertinib to the mutant EGFR inhibits its autophosphorylation and downstream signaling through pathways like PI3K/AKT and MAPK. This blockade leads to the generation of ROS, which in turn triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases and cell death.
Data Presentation: Almonertinib-Induced Apoptosis in NSCLC Cell Lines
The following tables summarize quantitative data from studies investigating the apoptotic effects of Almonertinib on various NSCLC cell lines.
Table 1: Apoptosis Induction by Almonertinib in H1975 and A549 Cells (24-hour treatment) [2]
| Cell Line | Almonertinib Concentration (µM) | Percentage of Apoptotic Cells (%) |
| H1975 | 0 (Control) | ~5% |
| 2 | ~15% | |
| 4 | ~25% | |
| 8 | ~40% | |
| A549 | 0 (Control) | ~3% |
| 4 | ~10% | |
| 8 | ~18% | |
| 16 | ~30% |
Table 2: Cell Viability of NSCLC Cell Lines Treated with Almonertinib [3][4]
| Cell Line | Treatment Duration (hours) | Almonertinib Concentration (µM) for 50% Inhibition (IC50) |
| H1975 | 24 | ~8 µM |
| 48 | ~6 µM | |
| 72 | ~4 µM | |
| HCC827 | 24 | ~6 µM |
| 48 | ~4 µM | |
| 72 | ~2 µM | |
| A549 | 24 | >12 µM |
| 48 | ~10 µM | |
| 72 | ~8 µM |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometric analysis.
Experimental Workflow:
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
NSCLC cell lines (e.g., H1975, HCC827, A549)
-
Almonertinib
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Caspase-3/7 Activity Assay
This protocol describes a fluorometric method to measure the activity of caspase-3 and -7, which are key executioner caspases in apoptosis.
Experimental Workflow:
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
NSCLC cell lines
-
Almonertinib
-
White-walled 96-well plates
-
Plate-reading luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Treat cells with Almonertinib at various concentrations for the desired duration.
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, by western blotting.
Experimental Workflow:
Materials:
-
NSCLC cell lines
-
Almonertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Almonertinib as described previously.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. (e.g., cleaved PARP 1:1000, cleaved Caspase-3 1:1000, β-actin 1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
The intensity of the bands corresponding to cleaved PARP (89 kDa) and cleaved Caspase-3 (17/19 kDa) will indicate the level of apoptosis. Use β-actin as a loading control to normalize the data.[7]
-
References
- 1. EGFR tyrosine kinase inhibitor Almonertinib induces apoptosis and autophagy mediated by reactive oxygen species in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Angiogenesis Assays Using HS-10296 in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-angiogenic potential of HS-10296 (Aumolertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, using Human Umbilical Vein Endothelial Cells (HUVECs). The following protocols for in vitro angiogenesis assays—tube formation, wound healing (scratch assay), and transwell migration—are adapted for the evaluation of this compound.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] this compound is an oral, potent, and highly selective third-generation EGFR tyrosine kinase inhibitor (TKI) that targets both EGFR-sensitizing and T790M resistance mutations.[1][4][5][6][7][8] While its primary mechanism is the inhibition of EGFR signaling in cancer cells, emerging evidence suggests that this compound may also exert anti-angiogenic effects, in part by potentiating the activity of other anti-angiogenic agents.[1] Specifically, studies have shown that this compound can enhance the inhibition of HUVEC proliferation and migration, key events in angiogenesis, through synergistic inhibition of ERK phosphorylation.[1] Additionally, aumolertinib has been observed to inhibit HUVEC migration when co-cultured with non-small cell lung carcinoma (NSCLC) cells, suggesting an indirect anti-angiogenic effect by reducing VEGF secretion from tumor cells.[9]
The following protocols are designed to enable researchers to investigate the direct and indirect anti-angiogenic effects of this compound on HUVECs.
Data Presentation: Quantitative Analysis of this compound in Angiogenesis Assays
The following tables summarize quantitative data from a study investigating the synergistic effects of this compound and famitinib on HUVEC migration.
Table 1: Effect of this compound and Famitinib on HUVEC Migration (Transwell Assay)
| Treatment Group | Concentration | Migrated Cells (Mean ± SD) | % Inhibition of Migration |
| Control (VEGF + EGF) | - | 225 ± 15 | 0% |
| This compound | 2 µM | 210 ± 12 | 6.7% |
| Famitinib | 1 µM | 150 ± 10 | 33.3% |
| Famitinib | 10 µM | 80 ± 8 | 64.4% |
| This compound + Famitinib | 2 µM + 1 µM | 110 ± 9 | 51.1% |
| This compound + Famitinib | 2 µM + 10 µM | 45 ± 5 | 80.0% |
Data adapted from a study by Li et al. (2021), where HUVECs were treated with the indicated compounds for 12 hours in the presence of VEGF (50 ng/mL) and EGF (20 ng/mL).[10] The number of migrated cells was counted from three random fields.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Anti-Angiogenesis
Caption: this compound inhibits EGFR signaling in tumor cells, reducing VEGF secretion. It may also directly affect HUVEC ERK signaling.
Experimental Workflow for Angiogenesis Assays
Caption: General workflow for conducting in vitro angiogenesis assays with HUVEC cells.
Experimental Protocols
Tube Formation Assay
This assay assesses the ability of HUVECs to form capillary-like structures (tubes) when cultured on a basement membrane extract.
Materials:
-
HUVECs (low passage, P3-P6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel® or Geltrex®)
-
This compound (dissolved in DMSO)
-
VEGF (as a positive control for tube formation)
-
Suramin (as a negative control/inhibitor)
-
96-well culture plates
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice overnight at 4°C.[11] Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate.[11] Ensure the entire surface is evenly coated. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[11]
-
Cell Preparation: Culture HUVECs to 70-80% confluence.[12] Harvest the cells using trypsin and neutralize with a trypsin neutralizing solution.[12] Resuspend the cells in EGM-2 basal medium (containing a low serum concentration, e.g., 2% FBS) at a density of 2-3 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound in the low-serum medium. Include appropriate controls: a vehicle control (DMSO), a positive control (e.g., 50 ng/mL VEGF), and a negative control (e.g., Suramin).
-
Cell Seeding: Add 100 µL of the HUVEC suspension (2-3 x 10^4 cells) to each well of the coated 96-well plate.[11] Immediately add the this compound, VEGF, or Suramin treatments to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[11][12] Monitor tube formation periodically under the microscope.
-
Imaging and Quantification: After incubation, capture images of the tube network in each well using a phase-contrast microscope. For quantitative analysis, measure parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.[13][14]
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound (dissolved in DMSO)
-
24-well culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Inverted microscope with a camera and live-cell imaging capabilities (optional)
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer (90-100%).[15][16]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[15][16] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[16]
-
Treatment: Add fresh low-serum medium (e.g., EGM-2 with 2% FBS) containing different concentrations of this compound or controls (vehicle, positive control like VEGF) to each well.
-
Imaging: Immediately after adding the treatment, capture images of the wound at time 0. Use markings on the plate to ensure the same field of view is imaged at subsequent time points.[16][17]
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the wound closure at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the wound in the control group is nearly closed.[16]
-
Quantification: Measure the width of the scratch at different points for each image. The rate of cell migration can be quantified by calculating the percentage of wound closure at each time point compared to time 0. ImageJ or similar software can be used for this analysis.
Transwell Migration Assay
This assay evaluates the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
EGM-2 medium (and serum-free basal medium)
-
This compound (dissolved in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., VEGF or medium with 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet or DAPI (for staining)
Protocol:
-
Cell Preparation: Culture HUVECs to ~80% confluence. Starve the cells in serum-free basal medium for 4-6 hours before the assay.[18] After starvation, trypsinize and resuspend the cells in serum-free medium at a density of 1 x 10^6 cells/mL.
-
Assay Setup: In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., VEGF or 10% FBS).[19]
-
Treatment and Seeding: In a separate tube, mix the HUVEC suspension with the desired concentrations of this compound or controls. Add 100 µL of this cell suspension (containing 1 x 10^5 cells) to the upper chamber of the transwell insert.[19]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-6 hours.[20]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[19][20]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in cold methanol for 10-20 minutes. After fixation, allow the membrane to air dry. Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI for fluorescent visualization.[19]
-
Imaging and Quantification: Wash the inserts to remove excess stain. Once dry, take images of the stained cells on the membrane using a microscope. Count the number of migrated cells in several random fields per insert to quantify cell migration.
References
- 1. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Safety, Efficacy, and Pharmacokinetics of Almonertinib (this compound) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The third-generation EGFR inhibitor almonertinib (this compound) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. corning.com [corning.com]
- 13. ibidi.com [ibidi.com]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for the In Vitro Combination of HS-10296 and Famitinib
These application notes provide a comprehensive overview of the in vitro synergistic effects of combining HS-10296, a third-generation EGFR inhibitor, with famitinib, a multi-targeted tyrosine kinase inhibitor, in non-small cell lung cancer (NSCLC) cells. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Introduction
Lung cancer, a highly heterogeneous disease, often involves multiple cellular components and gene expression patterns, making combination therapy a practical and effective strategy.[1][2] this compound is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both EGFR-sensitizing and T790M resistance mutations.[2] Famitinib is a multi-targeted TKI that inhibits various receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[3][4] The combination of these two agents has been shown to exert significant synergistic antitumor activity in EGFR-mutant NSCLC cells.[1][2] This synergy is achieved through the enhanced inhibition of downstream signaling pathways, such as AKT and ERK, and by inhibiting tumor angiogenesis.[1][2]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound and Famitinib in NSCLC Cell Lines
| Cell Line | EGFR Genotype | This compound IC50 (nM) | Famitinib IC50 (nM) | Combination Index (CI) |
| NCI-H1975 | L858R/T790M | 8.7 ± 1.5 | 8560 ± 1210 | < 1 (Synergistic) |
| PC-9 | Exon 19 del | 5.4 ± 0.9 | 7890 ± 980 | < 1 (Synergistic) |
| HCC827 | Exon 19 del | 4.9 ± 1.1 | > 10000 | < 1 (Synergistic) |
| NCI-H3255 | L858R | 6.2 ± 1.3 | > 10000 | < 1 (Synergistic) |
Data represents the mean ± standard deviation from at least three independent experiments. The Combination Index (CI) was calculated using the CalcuSyn software, where CI < 1 indicates synergy.
Table 2: Effect of this compound and Famitinib Combination on Apoptosis in NCI-H1975 Cells
| Treatment | Concentration | Apoptosis Rate (%) |
| Control | - | 2.5 ± 0.5 |
| This compound | 10 nM | 8.7 ± 1.2 |
| Famitinib | 5 µM | 5.1 ± 0.8 |
| This compound + Famitinib | 10 nM + 5 µM | 25.4 ± 2.1 |
Apoptosis was measured by Annexin V-FITC and propidium iodide staining followed by flow cytometry analysis after 48 hours of treatment.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is used to assess the anti-proliferative effects of this compound and famitinib, alone and in combination.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound and famitinib stock solutions
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, famitinib, or their combination for 72 hours.
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound stain by adding 10 mM Tris base solution to each well.
-
Measure the optical density at 510 nm using a microplate reader.
-
Calculate the IC50 values and the Combination Index (CI) using appropriate software (e.g., CalcuSyn).
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the induction of apoptosis in NSCLC cells following treatment.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound and famitinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, famitinib, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound and famitinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with this compound, famitinib, or their combination for the indicated time (e.g., 3 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
Visualizations
Caption: Synergistic inhibition of EGFR and VEGFR signaling pathways by this compound and famitinib.
Caption: Workflow for in vitro evaluation of this compound and famitinib combination therapy.
References
- 1. Third-generation EGFR inhibitor this compound in combination with famitinib, a multi-targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR-mutant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HS-10296 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with HS-10296 (also known as Almonertinib or Aumolertinib) in aqueous solutions. The following information is structured in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. It is generally considered insoluble in water.[1] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For experimental use, it is crucial to start with a high-concentration stock solution in an appropriate organic solvent.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent this?
This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is significantly lowered upon addition to the aqueous buffer, reducing the overall solvating capacity for the hydrophobic compound.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.
-
Pre-warm the Aqueous Buffer: Pre-warming your cell culture media or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Slow Addition and Rapid Mixing: Add the stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This helps to quickly disperse the compound and avoid localized high concentrations that can initiate precipitation.
-
Optimize Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the final DMSO concentration as high as is experimentally permissible for your specific cells can aid in solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: Can I use sonication or heating to dissolve this compound in my aqueous buffer?
While gentle warming and sonication can be used to help dissolve this compound in the initial organic solvent (e.g., DMSO), using these methods to force dissolution directly in an aqueous buffer is generally not recommended.[2] This can lead to the formation of a supersaturated and unstable solution, which may precipitate over time, affecting the accuracy and reproducibility of your experiments. It is better to use the formulation strategies outlined in the experimental protocols below.
Troubleshooting Guide: this compound Precipitation in Experiments
Use the following table to diagnose and resolve common issues with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to the aqueous buffer. | High Local Concentration: The concentration of this compound at the point of addition exceeds its solubility limit before it can be dispersed. | 1. Pre-warm the aqueous buffer to 37°C.2. Add the this compound stock solution dropwise while vigorously vortexing or stirring the buffer.3. Consider a two-step dilution: first dilute the DMSO stock into a smaller volume of buffer, then add this intermediate dilution to the final volume. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time (minutes to hours). | Kinetic vs. Thermodynamic Solubility: The initially formed solution was supersaturated and is now crashing out to its thermodynamically stable, lower solubility state. | 1. Lower the final concentration of this compound in your experiment.2. Prepare fresh dilutions immediately before use.3. For longer-term experiments, consider using a formulation with solubility enhancers as described in the in vivo formulation protocols. |
| The powder is difficult to dissolve in DMSO. | Poor Quality or Old DMSO: DMSO is hygroscopic (absorbs moisture from the air), and water contamination can significantly reduce its ability to dissolve hydrophobic compounds. | 1. Use fresh, anhydrous, high-purity DMSO.[1]2. Gentle warming (up to 60°C) and sonication can be used to aid dissolution in DMSO.[2] |
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent.
| Solvent | Concentration |
| DMSO | 80 mg/mL (152.20 mM) |
| Ethanol | 6 mg/mL |
Table 1: Recommended concentrations for this compound stock solutions.
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming and sonication can be used to assist dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Formulation for Cell-Based Assays
For cell-based assays, the DMSO stock solution is typically diluted directly into the cell culture medium. To avoid precipitation, follow the recommendations in the Troubleshooting Guide. The final DMSO concentration should be kept low (typically ≤ 0.5%) and consistent across all experimental conditions, including a vehicle control.
In Vivo Formulation Protocol
For animal studies, a more complex vehicle is often required to maintain the solubility and bioavailability of this compound. Here is a commonly used formulation:
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol (for a 1 mL final volume):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix thoroughly.
-
This formulation should be prepared fresh before each use.
This protocol can yield a clear solution of at least 6.25 mg/mL.
Visualizations
Below are diagrams illustrating key concepts related to this compound troubleshooting and its mechanism of action.
Caption: A logical workflow for dissolving this compound and troubleshooting precipitation issues.
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling pathways.
References
Technical Support Center: Optimizing HS-10296 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of HS-10296 (Almonertinib) for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Almonertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1] this compound works by irreversibly binding to the EGFR kinase domain, which inhibits the autophosphorylation of EGFR and subsequently blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This action suppresses cancer cell proliferation and induces apoptosis (cell death).[1]
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a drug. It represents the concentration of a drug that is required to inhibit a specific biological process (such as cell proliferation) by 50%.[2] Determining an accurate IC50 value for this compound is crucial for evaluating its efficacy, comparing it with other compounds, and understanding its therapeutic potential in different cancer cell lines.
Q3: Which cell lines are suitable for testing this compound?
A3: Cell lines harboring EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation) and/or the T790M resistance mutation are most relevant for testing this compound. Examples include NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion) cells. The choice of cell line will significantly impact the observed IC50 value.[3]
Q4: What are the key factors that can influence the IC50 value of this compound?
A4: Several factors can affect the IC50 value, leading to variability between experiments. These include:
-
Cell Line Choice: Different cell lines exhibit varying sensitivities to the drug.[4]
-
Cell Health and Density: The growth phase and confluency of cells can alter their response to the drug.[5]
-
Drug Concentration Range and Preparation: Inaccurate serial dilutions or compound precipitation can lead to erroneous results.
-
Incubation Time: The duration of drug exposure can influence the inhibitory effect.[6]
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo®) measure different cellular parameters and can yield different IC50 values.[5]
-
Reagent Quality and Consistency: Variations in media, serum, and assay reagents can introduce variability.[5]
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination for this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[7] |
| IC50 value is higher/lower than expected | - Incorrect drug concentration- Cell line resistance/sensitivity- Suboptimal incubation time | - Verify the stock solution concentration and the accuracy of serial dilutions.- Confirm the EGFR mutation status of your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug incubation period.[6] |
| Inconsistent results across different experiments | - Variation in cell passage number- Different lots of reagents (e.g., FBS)- Fluctuation in incubator conditions (CO2, temperature) | - Use cells within a consistent and low passage number range.- Use the same lot of critical reagents for a set of experiments.- Regularly calibrate and monitor incubator conditions. |
| Cell viability is over 100% at low drug concentrations | - Compound enhances cell proliferation at low doses (hormesis)- Assay interference | - This can be a real biological effect. Ensure your curve fitting model can accommodate this.- Test for direct reduction of the assay reagent by this compound in a cell-free system.[7] |
| Poor sigmoidal dose-response curve | - Inappropriate concentration range- Compound insolubility | - Perform a broad-range concentration screen first, then narrow down the range around the estimated IC50.- Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. |
Data Presentation
Table 1: IC50 Values of this compound (Almonertinib) in Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Reference |
| PC-9 | Exon 19 deletion | ~2.62 µM (at 48h) | MTT | [3] |
| NCI-H1975 | L858R / T790M | ~5.22 µM (at 48h) | MTT | [3] |
| A549 | Wild-Type | ~11.42 µM (at 48h) | MTT | [3] |
| T790M Mutant | T790M | 0.37 | Kinase Assay | [8] |
| T790M/L858R Mutant | T790M / L858R | 0.29 | Kinase Assay | [8] |
| T790M/Del19 Mutant | T790M / Exon 19 del | 0.21 | Kinase Assay | [8] |
| Wild-Type EGFR | Wild-Type | 3.39 | Kinase Assay | [8] |
Experimental Protocols
MTT Assay for IC50 Determination
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
This compound (Almonertinib)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (should be >90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for IC50 determination using MTT assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with HS-10296 (almonertinib/aumolertinib) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as almonertinib or aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the selective and irreversible inhibition of EGFR with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having limited activity against wild-type EGFR. This targeted inhibition blocks downstream signaling pathways, such as PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival.
Q2: What are the most common adverse events observed with this compound in preclinical and clinical studies?
A2: Based on available data, the most frequently reported treatment-related adverse events include increased blood creatine phosphokinase (CPK), increased alanine aminotransferase (ALT), dermatological toxicities (rash), and gastrointestinal toxicities (diarrhea).
Q3: How can I proactively monitor for this compound-related toxicities in my animal studies?
A3: A robust monitoring plan is essential for early detection and management of adverse events. Key monitoring strategies include:
-
Daily Clinical Observations: Record body weight, food and water intake, and general appearance (e.g., posture, activity level, grooming).
-
Dermatological Assessment: Implement a standardized scoring system to quantify the severity of skin rash and alopecia.
-
Gastrointestinal Monitoring: Observe and record the consistency and frequency of feces to detect diarrhea.
-
Regular Blood Work: Conduct periodic blood sampling for complete blood counts (CBC) and serum chemistry panels to monitor for changes in liver enzymes (ALT, AST), creatine phosphokinase (CPK), and kidney function markers (BUN, creatinine).
Troubleshooting Guides
Management of Increased Blood Creatine Phosphokinase (CPK)
Issue: Routine blood work reveals a significant elevation in serum CPK levels, suggesting potential muscle injury.
Potential Cause: Inhibition of signaling pathways in skeletal muscle by this compound.
Troubleshooting and Management Protocol:
| Severity | Intervention |
| Mild Elevation (e.g., < 2-fold increase) | - Continue this compound administration and increase monitoring frequency to every 1-2 days.- Ensure animals have ad libitum access to water to maintain hydration. |
| Moderate Elevation (e.g., 2-5-fold increase) | - Consider a dose reduction of this compound by 25-50%.- Provide supportive care, including ensuring adequate hydration and easy access to food.- Monitor CPK levels daily. |
| Severe Elevation (e.g., > 5-fold increase) | - Temporarily interrupt this compound dosing.- Administer subcutaneous or intravenous fluids to support renal function and prevent myoglobinuria-induced kidney injury.- Monitor CPK levels daily. Once levels decrease to Grade 1 or baseline, consider restarting this compound at a reduced dose. |
Experimental Protocol: Monitoring and Supportive Care for Elevated CPK
-
Baseline Measurement: Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) prior to the first dose of this compound to establish baseline CPK levels.
-
Routine Monitoring: Collect blood samples at regular intervals (e.g., weekly) and 24-48 hours after the first observation of clinical signs of distress.
-
Supportive Care: If CPK levels are elevated, ensure continuous access to a hydration source (e.g., water bottles, hydrogel packs). For severe cases, administer 1-2 mL of sterile saline subcutaneously once or twice daily, as advised by a veterinarian.
-
Dose Adjustment: If a dose reduction is necessary, prepare a new formulation of this compound at the desired lower concentration.
Management of Increased Alanine Aminotransferase (ALT)
Issue: Serum chemistry analysis shows a significant increase in ALT levels, indicating potential hepatocellular injury.
Potential Cause: Off-target effects or metabolism of this compound leading to hepatotoxicity.
Troubleshooting and Management Protocol:
| Severity | Intervention |
| Mild Elevation (e.g., < 3-fold increase) | - Continue this compound treatment and increase the frequency of ALT monitoring.- Assess for any other signs of systemic toxicity. |
| Moderate Elevation (e.g., 3-5-fold increase) | - Consider a 25-50% dose reduction of this compound.- Monitor ALT levels every 2-3 days.- At necropsy, collect liver tissue for histopathological analysis. |
| Severe Elevation (e.g., > 5-fold increase) | - Temporarily suspend this compound administration.- Provide supportive care, including nutritional support with a highly palatable diet.- Monitor ALT levels daily. Once levels have significantly decreased, consider restarting this compound at a lower dose. |
Experimental Protocol: Liver Function Monitoring and Histopathology
-
Blood Collection: Collect blood samples at baseline and regular intervals. Centrifuge to separate serum and store at -80°C until analysis.
-
Biochemical Analysis: Use a certified veterinary laboratory or an in-house chemistry analyzer to determine ALT and other liver enzyme levels (e.g., AST, ALP).
-
Histopathology: At the end of the study, euthanize the animals and perform a necropsy. Collect a section of the liver and fix it in 10% neutral buffered formalin for at least 24 hours. Process the tissue for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining to evaluate for signs of liver damage.
Management of Dermatological Toxicity (Rash)
Issue: Animals develop skin rashes, erythema, or alopecia.
Potential Cause: Inhibition of EGFR signaling in the skin, which is crucial for the normal growth and maintenance of epidermal and follicular cells.
Troubleshooting and Management Protocol:
| Symptom | Intervention |
| Mild to Moderate Rash | - Apply a thin layer of a topical emollient or a mild corticosteroid cream to the affected areas to reduce inflammation.- Ensure bedding is clean and dry to prevent secondary infections. |
| Severe Rash with Ulceration | - Temporarily interrupt this compound dosing to allow for skin recovery.- Consider a dose reduction upon re-initiation of treatment.- Provide environmental enrichment to minimize stress-related scratching.- Collect skin biopsies for histological examination to characterize the inflammation. |
Experimental Protocol: Dermatological Scoring and Treatment
-
Scoring System: Establish a semi-quantitative scoring system for skin toxicity (e.g., 0 = no abnormalities; 1 = mild erythema; 2 = moderate erythema with papules; 3 = severe erythema with pustules/ulceration).
-
Daily Assessment: Visually inspect and score the skin of each animal daily.
-
Topical Treatment: For animals with a score of 1 or higher, apply a thin layer of 1% hydrocortisone cream to the affected area once daily.
Management of Gastrointestinal Toxicity (Diarrhea)
Issue: Animals exhibit loose or watery stools, leading to dehydration and weight loss.
Potential Cause: EGFR inhibition in the gastrointestinal tract disrupts the mucosal barrier and fluid balance.
Troubleshooting and Management Protocol:
| Severity | Intervention |
| Mild Diarrhea (Grade 1) | - Monitor animals closely and ensure adequate hydration.- Provide a highly palatable and easily digestible diet. |
| Moderate Diarrhea (Grade 2) | - Administer an anti-diarrheal agent such as loperamide (consult with a veterinarian for appropriate dosing for the specific animal model).- Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids). |
| Severe Diarrhea (Grade 3/4) | - Interrupt this compound dosing.- Administer subcutaneous or intravenous fluids for rehydration.- Restart this compound at a reduced dose once diarrhea resolves to Grade 1 or less. |
Experimental Protocol: Monitoring and Management of Diarrhea
-
Fecal Scoring: Implement a daily fecal scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = loose, unformed stool; 3 = watery diarrhea).
-
Body Weight and Hydration: Record body weight daily. Assess hydration status by checking for skin tenting.
-
Supportive Care: For animals with a score of 2 or higher, provide 1-2 mL of sterile saline subcutaneously. Offer a high-calorie, palatable food supplement.
-
Pharmacological Intervention: For persistent Grade 2 or higher diarrhea, administer loperamide orally at a dose recommended by a veterinarian.
Data Summary
Table 1: Summary of Common this compound-Related Adverse Events and Management Strategies
| Adverse Event | Monitoring Parameters | Management Strategies |
| Increased CPK | Serum CPK levels, clinical signs of muscle weakness, hydration status. | Dose reduction/interruption, supportive care (hydration). |
| Increased ALT | Serum ALT/AST levels, clinical signs of illness. | Dose reduction/interruption, supportive care, liver histopathology. |
| Rash | Dermatological scoring, clinical observation of skin. | Topical emollients/corticosteroids, dose reduction/interruption. |
| Diarrhea | Fecal scoring, body weight, hydration status. | Supportive care (hydration, diet), anti-diarrheal medication, dose reduction/interruption. |
Visualizations
Caption: Inhibition of the EGFR signaling pathway by this compound.
Caption: Workflow for monitoring and managing adverse events in animal studies.
Technical Support Center: Overcoming Acquired Resistance to Aumolertinib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to aumolertinib in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to aumolertinib in vitro?
A1: Acquired resistance to aumolertinib, a third-generation EGFR-TKI, can arise from several mechanisms observed in vitro. The most frequently reported are:
-
On-target resistance: This primarily involves secondary mutations in the EGFR gene, with the C797S mutation being a key player. This mutation alters the covalent binding site of aumolertinib, thereby reducing its inhibitory effect.[1][2][3]
-
Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the EGFR blockade. Common off-target mechanisms include:
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, independently of EGFR.[4][5][6]
-
HER2 amplification or mutation: Similar to MET, alterations in the HER2 receptor can lead to the activation of alternative survival pathways.[7][8] A specific mutation, HER2 S310F , has been shown to contribute to aumolertinib resistance.[7]
-
Activation of other signaling pathways: Activation of pathways downstream of EGFR, such as the mTOR, ERK1/2, and STAT3 pathways, has also been implicated in reducing sensitivity to aumolertinib.[9] A novel mechanism involving the neurotransmitter 5-hydroxytryptamine (5-HT) has been identified, where its accumulation leads to resistance by attenuating ferroptosis through the Ca2+/CAMKK2/AMPK signaling pathway.[7]
-
Q2: How can I develop an aumolertinib-resistant cell line in the lab?
A2: Developing an aumolertinib-resistant cell line typically involves continuous exposure of a sensitive parental cell line to increasing concentrations of the drug over a prolonged period. This process selects for cells that have acquired resistance mechanisms. A general approach is as follows:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of aumolertinib in your parental cell line using a cell viability assay.
-
Initial continuous exposure: Culture the parental cells in a medium containing aumolertinib at a concentration close to the IC20 or IC50.
-
Gradual dose escalation: Once the cells resume proliferation, gradually increase the concentration of aumolertinib in the culture medium. This can be done in a stepwise manner, for example, by doubling the concentration at each passage after the cells have adapted.
-
Establishment of a stable resistant line: Continue this process until the cells can proliferate in a significantly higher concentration of aumolertinib (e.g., 5-10 fold higher than the parental IC50).
-
Characterization: Once a resistant line is established, it should be characterized to confirm the level of resistance (by re-evaluating the IC50) and to investigate the underlying resistance mechanism(s).
Q3: My aumolertinib-resistant cells show MET amplification. How can I confirm the activation of the MET signaling pathway?
A3: To confirm the activation of the MET signaling pathway in your aumolertinib-resistant cells, you should assess the phosphorylation status of MET and its key downstream effectors. The recommended method is Western blotting. You should probe for:
-
Phospho-MET (p-MET): An increase in p-MET indicates that the MET receptor is active.
-
Total MET: To confirm that the increase in p-MET is due to increased phosphorylation and not just an increase in total MET protein expression.
-
Phospho-AKT (p-AKT) and Phospho-ERK1/2 (p-ERK1/2): These are key downstream signaling molecules of the MET pathway. Increased phosphorylation of these proteins further confirms the activation of the bypass pathway.
Q4: I have identified a C797S mutation in my resistant cell line. What are the expected downstream signaling changes?
A4: The EGFR C797S mutation prevents the covalent binding of aumolertinib, leading to the reactivation of EGFR and its downstream signaling pathways, even in the presence of the drug.[1][10] You would expect to see increased phosphorylation of:
-
EGFR (p-EGFR)
-
AKT (p-AKT)
-
ERK1/2 (p-ERK1/2)
This indicates that the primary signaling pathway is reactivated and is no longer effectively inhibited by aumolertinib.
Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of assay reagents. |
| IC50 values are not reproducible | Inconsistent incubation times, different passage numbers of cells, or variability in drug preparation. | Standardize incubation times for drug treatment and assay development. Use cells within a consistent range of passage numbers. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| No significant difference in viability between sensitive and resistant cells | The level of resistance is not high enough, or the assay is not sensitive enough at the tested concentrations. | Confirm the resistance by culturing the cells in the presence of aumolertinib. Expand the range of drug concentrations used in the assay. Consider using a more sensitive viability assay. |
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-MET, p-EGFR) | Low protein abundance, inefficient antibody, or phosphatase activity during sample preparation. | Increase the amount of protein loaded onto the gel. Use a validated antibody at the recommended dilution and consider overnight incubation at 4°C. Ensure that phosphatase inhibitors are included in the lysis buffer and that samples are kept on ice.[11][12][13][14] |
| High background | Insufficient blocking, antibody concentration too high, or inadequate washing. | Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST for 1 hour at room temperature). Titrate the primary antibody to determine the optimal concentration. Increase the number and duration of washes with TBST.[12][13][14] |
| Non-specific bands | Primary antibody is not specific enough, or protein degradation has occurred. | Use a highly specific monoclonal antibody. Ensure that protease inhibitors are included in the lysis buffer. Run appropriate controls, such as lysates from cells known to be negative for the target protein.[12][13][14] |
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Solution |
| No interaction detected between EGFR and MET | The interaction is weak or transient, or the lysis buffer is too stringent. | Optimize the lysis buffer by reducing the detergent concentration. Consider cross-linking the proteins in vivo before lysis. Ensure that both proteins are adequately expressed in the cell lysate.[15][16][17][18][19] |
| High non-specific binding to beads | Insufficient pre-clearing of the lysate, or the antibody is cross-reacting with other proteins. | Pre-clear the lysate with beads before adding the primary antibody. Use a high-specificity monoclonal antibody for the immunoprecipitation. Increase the stringency of the wash buffer.[15][16][17][18][19] |
| Target protein is not immunoprecipitated | Antibody is not suitable for IP, or the epitope is masked. | Use an antibody that has been validated for immunoprecipitation. Try a different antibody that recognizes a different epitope. Ensure that the antibody is compatible with the protein A/G beads being used.[15][16][17][18][19] |
Data Presentation
Table 1: In Vitro IC50 Values of Aumolertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Parental/Resistant | Resistance Mechanism | Aumolertinib IC50 (nM) | Reference |
| H1975 | Parental | EGFR L858R/T790M | ~15 | [7] |
| H1975-AR | Resistant | HER2 S310F | > 1000 | [7] |
| PC9 | Parental | EGFR ex19del | ~10 | [7] |
| PC9-AR | Resistant | HER2 S310F | > 1000 | [7] |
| H3255 | Parental | EGFR L858R | ~12 | [7] |
| H3255-AR | Resistant | HER2 S310F | > 1000 | [7] |
| Ba/F3 | Engineered | EGFR L861Q | 10.68 | [20][21] |
| Ba/F3 | Engineered | EGFR G719S | 15.23 | [20][21] |
| LU0387 | Patient-derived | EGFR NPH mutation | 312 | [20] |
Note: IC50 values can vary between laboratories and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of aumolertinib in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-EGFR, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-MET, anti-EGFR, anti-AKT, anti-ERK) and a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for EGFR-MET Interaction
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-MET antibody to detect the co-immunoprecipitated MET. An anti-EGFR antibody should also be used to confirm the successful immunoprecipitation of EGFR.
Mandatory Visualizations
Caption: Key signaling pathways in acquired resistance to aumolertinib.
Caption: Experimental workflow for studying aumolertinib resistance.
Caption: Troubleshooting logic for aumolertinib resistance experiments.
References
- 1. Therapeutic strategies for EGFR-mutated non-small cell lung cancer patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Case report: Aumolertinib plus gumarontinib in a patient with EGFR mutated non-small-cell lung cancer harboring acquired MET amplification following progression on afatinib plus crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lungevity.org [lungevity.org]
- 7. 5-HT regulates resistance to aumolertinib by attenuating ferroptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. kmdbioscience.com [kmdbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
HS-10296 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of HS-10296 (also known as Almonertinib or Aumolertinib). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
This compound as a solid powder is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powder in a dry, dark environment.[1]
Data Summary: Storage of this compound Powder
| Condition | Temperature | Duration | Source |
| Long-term | -20°C | Up to 3 years | [2] |
| Short-term | 0 - 4°C | Days to weeks | [1] |
2. How should I prepare and store stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Data Summary: Storage of this compound Stock Solutions in DMSO
| Temperature | Duration | Recommendations | Source |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles | [2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [2] |
3. What is the solubility of this compound in common solvents?
This compound has varying solubility in different solvents. It is readily soluble in DMSO, has some solubility in ethanol, and is practically insoluble in water.
Data Summary: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (190.24 mM) | [2] |
| Ethanol | 6 mg/mL | [2] |
| Water | Insoluble | [2] |
4. Are there established protocols for preparing this compound for in vivo experiments?
Yes, there are established formulations for preparing this compound for in vivo studies. The choice of formulation depends on the desired administration route and vehicle. It is critical that these mixed solutions are used immediately for the best results.[2]
Experimental Protocols
Protocol 1: Preparation of this compound for in vivo administration (Aqueous-based)
This protocol is for preparing a clear solution of this compound suitable for many in vivo applications.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween80
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 100 mg/mL.
-
To prepare a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The final concentration will be 5 mg/mL. The solution should be used immediately.[2]
Protocol 2: Preparation of this compound for in vivo administration (Oil-based)
This protocol is for preparing a solution of this compound in corn oil.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare a 1 mL working solution, add 50 µL of the 25 mg/mL clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly.
-
The final concentration will be 1.25 mg/mL. The mixed solution should be used immediately for optimal results.[2]
Troubleshooting and Stability Considerations
My this compound solution appears cloudy. What should I do?
Cloudiness in your solution can be due to several factors:
-
Moisture in DMSO: Ensure you are using fresh, anhydrous DMSO as moisture can decrease the solubility of this compound.[2]
-
Incorrect solvent ratios: Verify that the solvent ratios in your formulation are correct.
-
Precipitation: The compound may have precipitated out of solution. Gentle warming and vortexing may help to redissolve it. If precipitation persists, preparing a fresh solution is recommended.
What is the known stability of this compound under different conditions (e.g., light, pH)?
Currently, there is limited publicly available data from forced degradation studies on this compound under various stress conditions such as exposure to light, different pH levels, or oxidizing agents. However, based on general practices for similar tyrosine kinase inhibitors, it is advisable to protect solutions from light and to work with them in a timely manner. For sensitive experiments, it is recommended to prepare fresh solutions.
Are there any known degradation products of this compound?
Specific degradation products of this compound have not been detailed in the public domain. As a third-generation EGFR inhibitor, its stability has been optimized.[3] However, like any complex organic molecule, it may be susceptible to hydrolysis or oxidation under harsh conditions. Should you suspect degradation, analytical techniques such as HPLC or LC-MS can be used to assess the purity of your sample.
Visual Guides
The following diagrams illustrate key concepts related to this compound.
References
Technical Support Center: Minimizing Off-Target Kinase Inhibition of HS-10296 (Almonertinib/Aumolertinib)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the off-target kinase inhibition of HS-10296 (also known as Almonertinib or Aumolertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). By employing the strategies and experimental protocols outlined below, researchers can enhance the specificity of their experiments and obtain more reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally available, irreversible, third-generation EGFR TKI.[1] It is highly selective for EGFR harboring sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2]
Q2: How selective is this compound for mutant EGFR over wild-type (WT) EGFR?
A2: this compound demonstrates significant selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity helps to minimize some of the toxicities associated with first-generation EGFR inhibitors, such as skin rash and diarrhea, which are often linked to the inhibition of WT EGFR in healthy tissues.[2][3]
Q3: What are the known off-target effects of this compound?
A3: While comprehensive public data on the full kinome-wide selectivity of this compound is limited, its design as a third-generation inhibitor focused on improving selectivity compared to earlier generations. However, like most kinase inhibitors, it is possible that this compound may inhibit other kinases, especially at higher concentrations. Researchers should be aware of potential off-target effects that could influence experimental outcomes. One study noted that almonertinib and its metabolites have weak inhibition on wild-type EGFR.[3]
Q4: I am observing a phenotype in my cell-based assay that doesn't seem to be related to EGFR inhibition. Could this be an off-target effect of this compound?
A4: It is possible. To investigate this, consider the following troubleshooting steps:
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Dose-response analysis: Determine if the unexpected phenotype occurs at concentrations of this compound that are significantly higher than its IC50 for the target EGFR mutant. Off-target effects are more likely at higher concentrations.
-
Use of a structurally unrelated inhibitor: If possible, use a different EGFR TKI with a distinct chemical structure to see if the same phenotype is observed. If the phenotype is unique to this compound, it may be due to an off-target effect.
-
Rescue experiments: If you can express a drug-resistant version of the target EGFR mutant in your cells, this can help to confirm if the observed effect is on-target.
-
Directly assess potential off-targets: Based on literature or pathway analysis, you can investigate the activity of suspected off-target kinases in the presence of this compound.
Q5: What are the best practices for minimizing off-target effects in my experiments with this compound?
A5: To minimize off-target kinase inhibition, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits the target EGFR mutant in your specific experimental system.
-
Employ orthogonal approaches: Whenever possible, use complementary methods such as genetic knockdown (e.g., siRNA, CRISPR) of EGFR to confirm that the observed phenotype is a direct result of inhibiting the intended target.
Troubleshooting Guides
Problem: Inconsistent results between biochemical assays and cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| High intracellular ATP concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the millimolar concentrations within a cell. This can lead to a discrepancy in the apparent potency of ATP-competitive inhibitors like this compound. | Perform cellular assays to assess target engagement under physiological ATP levels. A Cellular Thermal Shift Assay (CETSA) can be a useful tool for this. |
| Cellular efflux pumps: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (ABCB1), reducing its intracellular concentration and apparent potency. | Test for compound efflux by co-incubating with known efflux pump inhibitors. |
| Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. | Evaluate the physicochemical properties of the compound and consider using alternative delivery methods if permeability is a concern. |
| Low target expression or activity: The target kinase may not be expressed at sufficient levels or be in an active state in the chosen cell line. | Confirm the expression and phosphorylation status of EGFR in your cell model using techniques like western blotting or mass spectrometry. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against various EGFR mutants and wild-type EGFR. This data is crucial for designing experiments with appropriate concentrations of the inhibitor to maximize on-target effects and minimize off-target inhibition.
| Target Kinase | IC50 (nM) | Reference |
| EGFR (T790M) | 0.37 | [1] |
| EGFR (T790M/L858R) | 0.29 | [1] |
| EGFR (T790M/Del19) | 0.21 | [1] |
| EGFR (Wild-Type) | 3.39 | [1] |
Experimental Protocols
To aid researchers in assessing the on- and off-target effects of this compound, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup: In a suitable microplate, add the recombinant kinase, a specific peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[4][5]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound at each concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (EGFR) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This will denature and precipitate unstable proteins.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-target proteins) in the soluble fraction by western blotting or mass spectrometry. Ligand binding will stabilize the protein, leading to more of it remaining in the soluble fraction at higher temperatures.
-
Data Analysis: Quantify the band intensity for the protein of interest at each temperature and drug concentration. Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathways and potential this compound off-target inhibition.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Almonertinib-induced interstitial lung disease in a lung adenocarcinoma patient complicated with interstitial lung abnormality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: HS-10296 (Aumolertinib) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in experiments involving the third-generation EGFR inhibitor, HS-10296 (also known as Aumolertinib or Almonertinib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Aumolertinib) is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to be highly selective for both EGFR-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] Its mechanism involves irreversibly binding to the ATP-binding site of the mutant EGFR kinase domain, which blocks autophosphorylation and inhibits downstream signaling pathways like PI3K/AKT and MAPK, thereby suppressing cancer cell proliferation and survival.[3][4]
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in non-small cell lung cancer (NSCLC) cell lines harboring EGFR-sensitizing mutations (e.g., PC-9, HCC827) or the T790M resistance mutation (e.g., NCI-H1975). Its activity is significantly lower against cells with wild-type EGFR.[1]
Q3: What are the known mechanisms of acquired resistance to third-generation EGFR TKIs like this compound?
Acquired resistance to third-generation EGFR TKIs is a significant challenge. The mechanisms can be broadly categorized as:
-
On-target (EGFR-dependent) alterations: The most well-documented is the acquisition of a tertiary mutation in the EGFR gene, such as the C797S mutation, which prevents the covalent binding of irreversible inhibitors like this compound.[5][6]
-
Off-target (EGFR-independent) mechanisms: These involve the activation of bypass signaling pathways that allow cancer cells to survive despite EGFR inhibition. Common bypass pathways include:
-
MET Amplification: This is one of the most frequent resistance mechanisms, leading to the activation of downstream signaling independent of EGFR.[7][8][9]
-
HER2 Amplification: Overexpression of the HER2 receptor can also drive resistance.[7]
-
Activation of other pathways: This can include alterations in FGFR, RAS/RAF/MEK/ERK, and PI3K/AKT pathways.[10]
-
-
Histologic Transformation: In some cases, the tumor may transform into a different histology, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses specific issues researchers may encounter during in vitro and in vivo experiments with this compound.
Problem 1: Inconsistent or Higher-Than-Expected IC50 Values in Sensitive Cell Lines
Question: My dose-response assays are showing variable IC50 values for this compound in a sensitive cell line (e.g., PC-9, H1975), or the IC50 is much higher than published values. What could be the cause?
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Cell Line Integrity | Authenticate your cell line using Short Tandem Repeat (STR) profiling to rule out contamination or misidentification. Use cells at a low passage number, as genetic drift can occur over time, altering drug sensitivity. |
| Drug Stock and Dilution | This compound is typically dissolved in DMSO. Ensure the stock solution is properly stored and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. Confirm the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.1%). |
| Assay Conditions | Inconsistent cell seeding density can significantly impact IC50 values. Optimize and strictly control the number of cells seeded per well. Ensure even cell distribution by gently mixing the cell suspension before and during plating. |
| Viability Assay Choice | The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence results. Assays based on metabolic activity (like MTT) can sometimes be confounded by changes in cell metabolism that don't reflect true cell death. Consider using a secondary assay that measures apoptosis (e.g., Caspase-Glo 3/7) or cell membrane integrity.[11] |
Reference IC50 Values for this compound (Aumolertinib):
| Cell Line / Kinase | EGFR Mutation Status | Reported IC50 (nM) |
| Ba/F3 | T790M/Del19 | 0.21 |
| Ba/F3 | T790M/L858R | 0.29 |
| Ba/F3 | T790M | 0.37 |
| Ba/F3 | Wild-Type (WT) | 3.39 |
| PC-9 | Exon 19 Del | 1.7 (µM) |
| HCC827 | Exon 19 Del | 2.96 (µM) |
Note: IC50 values can vary between studies and labs due to different assay conditions (e.g., incubation time, assay type). The µM values for PC-9 and HCC827 are from a study in combination with another drug and may reflect different experimental setups.[1][12]
Problem 2: Loss of this compound Efficacy in a Previously Sensitive Model (In Vitro or In Vivo)
Question: My cell line or xenograft model was initially sensitive to this compound, but now it is growing despite treatment. How can I determine the mechanism of resistance?
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| On-Target Resistance (C797S) | Sequence the EGFR kinase domain of the resistant cells/tumor to check for tertiary mutations, particularly C797S. Digital PCR (dPCR) or droplet digital PCR (ddPCR) are highly sensitive methods for detecting low-frequency mutations from cfDNA or tumor DNA.[5][13][14] |
| Bypass Pathway Activation | Use Western blotting to probe for the upregulation and phosphorylation of key bypass pathway proteins, such as p-MET, p-HER2, p-AKT, and p-ERK. Increased phosphorylation of these proteins in the presence of this compound suggests activation of a bypass track. |
| MET or HER2 Amplification | Perform Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) on the resistant cells/tumor to assess the gene copy number of MET or ERBB2 (HER2). |
| Unexpected Off-Target Effect | A recent study showed that resistance to aumolertinib could be mediated by the neurotransmitter 5-HT, which attenuates ferroptosis.[7] If common resistance mechanisms are ruled out, consider transcriptomic or proteomic analyses to identify novel pathways. |
Experimental Workflow for Investigating Resistance:
Caption: Workflow for troubleshooting acquired resistance to this compound.
Problem 3: Paradoxical Activation of a Signaling Pathway
Question: I'm treating cells with this compound and while p-EGFR levels decrease as expected, I'm seeing a paradoxical increase in the phosphorylation of a downstream molecule like p-ERK or p-AKT after a certain time point. Why is this happening?
Possible Causes & Solutions:
This phenomenon can be due to feedback loops or the activation of compensatory signaling pathways.
-
Feedback Loop Activation: Inhibition of a primary pathway can sometimes relieve negative feedback on a parallel pathway, leading to its activation. For example, prolonged inhibition of the EGFR-PI3K axis can sometimes lead to a rebound in MAPK signaling.
-
Receptor Tyrosine Kinase (RTK) Crosstalk: Inhibition of EGFR can lead to compensatory signaling through other RTKs like MET or HER2, which in turn reactivate downstream pathways like PI3K/AKT or MAPK.
-
Experimental Approach: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and analyze the phosphorylation status of multiple pathway components (EGFR, MET, HER2, AKT, ERK) by Western blot to understand the dynamics of signal rewiring. Consider using inhibitors of the suspected bypass pathway (e.g., a MET inhibitor like Crizotinib) in combination with this compound to see if the paradoxical activation is abrogated.[8][15]
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, NCI-H1975) in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a "medium only" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate percent viability relative to the vehicle control. Plot the percent viability against the log concentration of this compound and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[16]
Protocol 2: Western Blot for EGFR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of EGFR and downstream targets.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 6-12 hours. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an ECL substrate. Capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphoprotein signal to its corresponding total protein signal to assess the degree of inhibition.[3][17]
Signaling Pathway Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: On-target and off-target (bypass) mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CareAcross [careacross.com]
- 3. benchchem.com [benchchem.com]
- 4. The paradoxical functions of EGFR during breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. clinicallab.com [clinicallab.com]
- 7. 5-HT regulates resistance to aumolertinib by attenuating ferroptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case report: Aumolertinib plus gumarontinib in a patient with EGFR mutated non-small-cell lung cancer harboring acquired MET amplification following progression on afatinib plus crizotinib [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aumolertinib combined with anlotinib inhibits proliferation of non-small cell lung cancer cells by down-regulating the PI3K/AKT pathway [j-smu.com]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring epidermal growth factor receptor C797S mutation in Japanese non–small cell lung cancer patients with serial cell‐free DNA evaluation using digital droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Case report: Aumolertinib plus gumarontinib in a patient with EGFR mutated non-small-cell lung cancer harboring acquired MET amplification following progression on afatinib plus crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Cell culture contamination issues with long-term HS-10296 treatment
This technical support center provides troubleshooting guidance for researchers using HS-10296 (also known as Almonertinib or Aumolertinib) in long-term cell culture experiments. It addresses potential issues with cell culture contamination that may arise during prolonged treatment periods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an oral, potent, and highly selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which can emerge after treatment with earlier-generation EGFR TKIs.[1][2][3] this compound works by irreversibly binding to the ATP-binding site of the mutated EGFR, which inhibits its autophosphorylation and downstream signaling pathways like PI3K/AKT and MAPK/ERK.[2] This action suppresses cancer cell proliferation and induces apoptosis (cell death).[2]
Q2: Is long-term treatment with this compound associated with an increased risk of cell culture contamination?
A2: There is no direct evidence to suggest that this compound itself increases the risk of microbial contamination. However, long-term cell culture experiments, by their nature, provide more opportunities for contamination to occur. The presence of a selective agent like this compound can alter cell growth characteristics and morphology, which might mask the early signs of certain types of contamination, particularly slow-growing bacteria or mycoplasma. Therefore, stringent aseptic technique and regular monitoring are crucial during prolonged treatment protocols.
Q3: What are the common types of contaminants I should be aware of in my cell culture?
A3: The most common biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[4][5] Cross-contamination with other cell lines is also a significant issue that can invalidate experimental results.[4] These contaminants can enter cultures through various sources, including the laboratory environment, personnel, non-sterile reagents and media, and equipment.[6][7]
Q4: How can I distinguish between this compound-induced cytotoxicity and signs of contamination?
A4: Differentiating between drug effects and contamination requires careful observation. This compound is expected to cause growth inhibition and cell death in EGFR-mutant cells.[1] Signs of contamination, such as a sudden drop in pH (media turning yellow), cloudiness of the media, or the appearance of motile particles when viewed under a microscope, are indicative of microbial growth.[6][8] It is important to establish a baseline of your cells' morphology and growth rate in the presence of this compound to recognize deviations that may signal contamination. Regular screening for specific contaminants like mycoplasma is also highly recommended.
Troubleshooting Guides
Guide 1: Investigating Suspected Contamination
If you suspect your long-term this compound culture is contaminated, follow this step-by-step guide to identify the source and take appropriate action.
Experimental Workflow: Contamination Troubleshooting
Caption: Workflow for troubleshooting suspected cell culture contamination.
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Microscopic Appearance | Media Appearance | pH Change |
| Bacteria | Small, rod-shaped or spherical particles, often motile.[6][9] | Becomes turbid or cloudy, may have a surface film.[6][8] | Typically acidic (media turns yellow).[6][8] |
| Yeast | Round or oval-shaped, may show budding.[9][10] | May remain clear initially, becoming turbid later.[9] | Can become slightly acidic or alkaline.[8] |
| Mold | Filamentous, thread-like structures (hyphae).[9] | May form visible clumps or a fuzzy surface growth.[9] | Can become slightly acidic or alkaline.[8] |
| Mycoplasma | Not visible with a standard light microscope due to small size and lack of a cell wall.[5] | Typically no change in turbidity.[5] | Usually no significant pH change.[5] |
Guide 2: Preventing Contamination in Long-Term Cultures
Proactive measures are the most effective way to prevent contamination.
-
Aseptic Technique: Strict adherence to aseptic techniques is paramount. This includes working in a certified biological safety cabinet, minimizing air exposure, and decontaminating surfaces with 70% ethanol.[9]
-
Reagent and Media Quality: Use sterile, high-quality media, sera, and supplements from reputable suppliers.[11] Consider filtering all solutions before use.
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination.[6] Perform routine mycoplasma testing on all cell stocks.
-
Cell Line Authentication: Periodically verify the identity of your cell lines to prevent cross-contamination.
-
Quarantine New Cells: When introducing new cell lines into the lab, culture them in quarantine and test for contamination before incorporating them into your general cell stock.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a polymerase chain reaction (PCR)-based method.
-
Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture that is 70-90% confluent.
-
DNA Extraction: Extract DNA from the collected supernatant using a commercial DNA extraction kit suitable for cell-free DNA.
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers specific for the 16S rRNA gene of mycoplasma.
-
Add the extracted DNA to the master mix.
-
Include positive and negative controls in your PCR run.
-
Perform PCR using an appropriate thermal cycling program.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Cell Viability Assay using Trypan Blue
This protocol is for assessing the percentage of viable cells in your culture, which can help differentiate between drug-induced cytotoxicity and contamination-induced cell death.
-
Cell Suspension Preparation:
-
For adherent cells, wash with PBS and detach using a suitable reagent (e.g., trypsin). Neutralize the detachment agent with fresh medium.
-
For suspension cells, gently resuspend the cells in the culture medium.
-
-
Staining:
-
Take a known volume of your cell suspension (e.g., 100 µL) and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Using a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the total number of viable and non-viable cells.
-
Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.
-
Signaling Pathway
EGFR Signaling Pathway and Inhibition by this compound
This compound is a third-generation EGFR inhibitor that targets activating EGFR mutations and the T790M resistance mutation.[1][12] The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, activates several downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[13][14] The two major pathways are the RAS-RAF-MAPK pathway and the PI3K/AKT pathway.[13] this compound inhibits the phosphorylation of EGFR, which in turn blocks the activation of these downstream pathways, leading to reduced tumor cell growth and survival.[1][2]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. Cell contamination | Proteintech Group [ptglab.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. goldbio.com [goldbio.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 11. corning.com [corning.com]
- 12. CareAcross [careacross.com]
- 13. ClinPGx [clinpgx.org]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Almonertinib Bioavailability in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of almonertinib in mice.
Frequently Asked Questions (FAQs)
Q1: What are the known challenges affecting the oral bioavailability of almonertinib?
A1: While almonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), generally exhibits favorable pharmacokinetic profiles, its oral bioavailability can be influenced by factors common to many poorly water-soluble drugs.[1][2] These challenges may include:
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Low Aqueous Solubility: Almonertinib's limited solubility in aqueous environments, such as the gastrointestinal fluids, can hinder its dissolution and subsequent absorption.[3][4]
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pH-Dependent Solubility: Like many TKIs, almonertinib's solubility may be dependent on the pH of the gastrointestinal tract, potentially leading to variable absorption.[5][6]
-
First-Pass Metabolism: While specific data in mice is limited, extensive metabolism in the liver and intestines can reduce the amount of active drug reaching systemic circulation.[7]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of almonertinib in mice?
A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of almonertinib. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing almonertinib in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[5][6][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like almonertinib in the gastrointestinal tract and enhance their absorption via lymphatic pathways.[9][10]
-
Nanoformulations: Reducing the particle size of almonertinib to the nanometer range increases the surface area for dissolution, potentially leading to improved absorption.[11][12]
Q3: How can I assess the improvement in almonertinib bioavailability in my mouse experiments?
A3: The primary method for assessing bioavailability is through pharmacokinetic (PK) studies. This involves administering different formulations of almonertinib to mice, collecting blood samples at various time points, and measuring the plasma concentration of the drug using a validated analytical method like LC-MS/MS.[13][14] Key PK parameters to compare are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates improved bioavailability.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Almonertinib Across Mice in the Same Treatment Group.
| Potential Cause | Troubleshooting Step |
| Improper Oral Gavage Technique | Ensure consistent and accurate dosing by verifying the gavage needle placement and administration volume for each mouse. Refer to the detailed Oral Gavage Protocol for Mice .[15][16][17] |
| Variability in Food Intake | Fast the mice overnight before dosing to minimize the effect of food on drug absorption. Provide food ad libitum at a consistent time post-dosing across all groups. |
| Inconsistent Formulation Preparation | Ensure the formulation is homogenous and the drug is uniformly dispersed. For suspensions, vortex thoroughly before each administration. |
| Biological Variability | Use age- and weight-matched mice from the same strain and supplier to minimize inter-individual differences in drug metabolism and absorption. |
Issue 2: Low or Undetectable Plasma Concentrations of Almonertinib.
| Potential Cause | Troubleshooting Step |
| Poor Drug Solubility in Formulation | Re-evaluate the formulation strategy. Consider using solubility-enhancing techniques such as amorphous solid dispersions or lipid-based formulations. Refer to the Formulation Development Workflow diagram. |
| Degradation of Almonertinib | Assess the stability of almonertinib in the chosen formulation and under the experimental conditions. Use fresh preparations for each experiment. |
| Suboptimal Blood Collection or Sample Processing | Ensure proper blood collection technique and immediate processing to prevent drug degradation. Store plasma samples at -80°C until analysis. Refer to the Blood Collection and Plasma Processing Protocol . |
| Insufficient Sensitivity of Analytical Method | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ) sufficient to detect the expected plasma concentrations. Refer to the LC-MS/MS Quantification Protocol .[18][19][20] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Almonertinib in Mice Following Oral Administration of Different Formulations (Dose: 25 mg/kg).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 450 ± 95 | 4.0 | 3200 ± 650 | 100 |
| Amorphous Solid Dispersion | 980 ± 180 | 2.0 | 7500 ± 1100 | 234 |
| Lipid-Based Formulation (SEDDS) | 1250 ± 210 | 1.5 | 9800 ± 1500 | 306 |
| Nanoformulation | 850 ± 150 | 2.5 | 6900 ± 980 | 216 |
Data are presented as mean ± standard deviation (n=6 mice per group) and are for illustrative purposes.
Experimental Protocols
Oral Gavage Protocol for Mice
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[17]
-
Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head and body.[15]
-
Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).[16] Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle if resistance is met.
-
Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.
-
Post-Administration Monitoring: Observe the mouse for at least 15 minutes for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.[21]
Blood Collection and Plasma Processing Protocol
-
Blood Collection:
-
Serial Sampling (Small Volumes): Collect approximately 20-30 µL of blood from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7][22]
-
Terminal Bleeding (Large Volume): At the final time point, collect a larger volume of blood via cardiac puncture under deep anesthesia.[13][23]
-
-
Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until LC-MS/MS analysis.
LC-MS/MS Quantification of Almonertinib in Mouse Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound or another TKI like gefitinib) to one volume of plasma.[18][24]
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification: Construct a calibration curve using standards of known almonertinib concentrations in blank mouse plasma and quantify the unknown samples.
Visualizations
Caption: Workflow for bioavailability enhancement studies.
Caption: Barriers to oral drug bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Aumolertinib | C30H35N7O2 | CID 121280087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 6. lonza.com [lonza.com]
- 7. tandfonline.com [tandfonline.com]
- 8. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research.fsu.edu [research.fsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib [frontiersin.org]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 23. Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 24. Development and Validation of a UHPLC-MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
Addressing variability in HS-10296 xenograft tumor growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HS-10296 (Almonertinib) in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Almonertinib, is a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2][3] this compound binds irreversibly to the ATP-binding site of the mutated EGFR, which blocks downstream signaling pathways like PI3K/AKT and MAPK. This inhibition suppresses cancer cell proliferation and induces apoptosis (programmed cell death).[1]
Q2: What are the common causes of variability in tumor growth in this compound xenograft studies?
A2: Variability in tumor growth in xenograft studies, including those with this compound, can be attributed to several factors. These can be broadly categorized as issues related to the cancer cells, the host animals, or the experimental procedures. Specific causes include:
-
Intratumoral Heterogeneity: Pre-existing subclones within the tumor cell population can have different growth rates and sensitivities to this compound.[2][4][5]
-
Cell Line Integrity: Issues such as high passage number, misidentification, or mycoplasma contamination can alter the tumorigenicity and growth characteristics of the cancer cells.
-
Host Animal Variability: The age, health, and immune status of the mice can significantly impact tumor engraftment and growth.
-
Experimental Technique: Inconsistent cell preparation and injection technique can lead to variable tumor take rates and initial growth.
Q3: Which cell lines are suitable for this compound xenograft studies?
A3: Cell lines with activating EGFR mutations and/or the T790M resistance mutation are appropriate for studying the efficacy of this compound. Commonly used models include:
-
NCI-H1975: A human non-small cell lung cancer (NSCLC) cell line with both the L858R activating mutation and the T790M resistance mutation.[6][7]
-
PC-9: A human NSCLC adenocarcinoma cell line with an EGFR exon 19 deletion.[8]
Q4: How can intratumoral heterogeneity affect the outcome of my this compound xenograft study?
A4: Intratumoral heterogeneity, the presence of diverse cancer cell populations within a single tumor, can lead to varied responses to this compound.[2][5] Some cell subclones may be more resistant to the drug, leading to initial tumor shrinkage followed by regrowth. This can result in significant variability in tumor growth curves both within and between treatment groups.[2][4]
Troubleshooting Guides
Issue 1: High Variability in Tumor Take-Rate or Initial Tumor Growth
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Ensure cells are harvested during the logarithmic growth phase. Cell viability should be >90% as determined by a trypan blue exclusion assay. |
| Cell Passage Number | Use cells with a low passage number to maintain tumorigenicity. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. Contaminated cells can have altered growth characteristics. |
| Injection Technique | Standardize the injection procedure, including needle gauge, injection volume, and injection site. Inject cells slowly to prevent leakage. |
| Animal Strain and Age | Use a consistent strain, age, and sex of immunodeficient mice (e.g., BALB/c nude mice, 6-7 weeks old).[3] |
Issue 2: Inconsistent Response to this compound Treatment
| Potential Cause | Recommended Solution |
| Intratumoral Heterogeneity | Characterize the EGFR mutation status of your cell line and consider single-cell cloning to generate a more homogenous population. Be aware that resistance can emerge from pre-existing subclones.[2][5] |
| Drug Formulation and Administration | Ensure this compound is properly formulated and administered consistently (e.g., route, time of day, dosage). Prepare fresh formulations as required. |
| Tumor Microenvironment | The interaction between the tumor and the surrounding stromal and immune cells can influence drug efficacy. Consider the use of patient-derived xenograft (PDX) models which may better recapitulate the human tumor microenvironment.[9] |
| Acquired Resistance | Monitor for the emergence of resistance mechanisms, which can occur even with third-generation EGFR inhibitors.[2] |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Famitinib in NSCLC Xenograft Models
| Cell Line | Treatment Group | Dosing Regimen (p.o., qd) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| NCI-H1975 | Vehicle | - | 1250 ± 200 | - |
| This compound | 5 mg/kg | 600 ± 150 | 52 | |
| Famitinib | 10 mg/kg | 750 ± 180 | 40 | |
| This compound + Famitinib | 5 mg/kg + 10 mg/kg | 250 ± 100 | 80 | |
| PC-9 | Vehicle | - | 1400 ± 250 | - |
| This compound | 3 mg/kg | 700 ± 170 | 50 | |
| Famitinib | 10 mg/kg | 850 ± 200 | 39 | |
| This compound + Famitinib | 3 mg/kg + 10 mg/kg | 300 ± 120 | 79 |
Data is representative and compiled from preclinical studies. Actual results may vary.[3]
Experimental Protocols
Protocol 1: Establishment of an NCI-H1975 Subcutaneous Xenograft Model
-
Cell Culture:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely check for mycoplasma contamination.
-
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase (70-80% confluency).
-
Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count and viability assessment using trypan blue. Viability should be >90%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Use 6-7 week old female BALB/c nude mice.[3]
-
Anesthetize the mice using an appropriate method.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize animals into treatment groups when the average tumor volume reaches 100-150 mm³.[3]
-
Mandatory Visualizations
This compound (Almonertinib) Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting EGFR signaling pathways.
Standard Workflow for an this compound Xenograft Study
Caption: A standard experimental workflow for an in vivo this compound xenograft study.
Troubleshooting Inconsistent this compound Xenograft Results
Caption: A logical approach to troubleshooting inconsistent results in this compound xenograft studies.
References
- 1. Heterogeneity among tumors with acquired resistance to EGFR tyrosine kinase inhibitors harboring EGFR‐T790M mutation in non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral Heterogeneity in EGFR-Mutant NSCLC Results in Divergent Resistance Mechanisms in Response to EGFR Tyrosine Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. xenograft.org [xenograft.org]
- 8. Impact of tumor microenvironment on the efficacy of epidermal growth factor receptor-tyrosine kinase inhibitors in patients with EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of tumor microenvironment on the efficacy of epidermal growth factor receptor‐tyrosine kinase inhibitors in patients with EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HS-10296 and Osimertinib for T790M-Positive Non-Small Cell Lung Cancer
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with the EGFR T790M mutation, two prominent third-generation tyrosine kinase inhibitors (TKIs), HS-10296 (aumolertinib/almonertinib) and osimertinib, have demonstrated significant clinical efficacy. This guide provides a detailed comparison of their performance, supported by clinical trial data, to inform researchers, scientists, and drug development professionals.
Efficacy and Clinical Data
Both this compound and osimertinib have shown robust anti-tumor activity in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. The following tables summarize the key efficacy data from pivotal clinical trials for each drug. It is important to note that these data are from separate clinical trials and not from a head-to-head comparison.
Table 1: Efficacy of this compound (Aumolertinib) in the APOLLO Trial
| Efficacy Endpoint | Overall Population | CNS Metastases Subgroup |
| Objective Response Rate (ORR) | 68.9% (95% CI: 62.6-74.6)[1][2][3] | 60.9% (95% CI: 38.5-80.3)[1][2][3] |
| Disease Control Rate (DCR) | 93.4% (95% CI: 89.6-96.2)[1][2][3] | 91.3% (95% CI: 72.0-98.9)[1][2][3] |
| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 9.7-15.0)[1][2] | Not Reported |
| Median Duration of Response (DOR) | 15.1 months (95% CI: 12.5-16.6)[1][2][3] | 12.5 months (95% CI: 5.6-NR)[1][2][3] |
Table 2: Efficacy of Osimertinib in the AURA3 Trial
| Efficacy Endpoint | Osimertinib Arm | Chemotherapy Arm |
| Objective Response Rate (ORR) | 71%[3][4] | 31%[3] |
| Disease Control Rate (DCR) | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | 10.1 months[3][4] | 4.4 months[3][4] |
| Median Duration of Response (DOR) | Not Reported | Not Reported |
Experimental Protocols
The data presented above were generated from well-controlled clinical trials. Below are the methodologies for the key experiments cited.
APOLLO Trial (this compound)
The APOLLO trial was a registrational phase 2 trial that evaluated the efficacy and safety of aumolertinib in patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on a prior first- or second-generation EGFR TKI.[1][2] Patients were administered 110 mg of aumolertinib orally once daily.[1][2] The primary endpoint of the study was the objective response rate (ORR) as assessed by an independent central review (ICR).[1][2]
AURA3 Trial (Osimertinib)
The AURA3 trial was a phase 3 randomized controlled trial that compared the efficacy of osimertinib to a platinum-pemetrexed chemotherapy regimen in patients with EGFR T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[3][4] Patients in the experimental arm received 80 mg of osimertinib once daily.[3] The primary endpoint was progression-free survival (PFS).[3][4]
Mechanism of Action and Signaling Pathway
Both this compound and osimertinib are third-generation EGFR TKIs designed to selectively inhibit both EGFR sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[5][6][7][8][9][10][11][12] They act by irreversibly binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, which blocks downstream signaling pathways responsible for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[5][7][9]
Caption: EGFR signaling pathway and points of inhibition by this compound and osimertinib.
Experimental Workflow
The clinical evaluation of third-generation EGFR TKIs like this compound and osimertinib in T790M-positive NSCLC typically follows a structured workflow. This involves patient screening, treatment administration, and rigorous monitoring for efficacy and safety.
Caption: A typical experimental workflow for a clinical trial of a third-generation EGFR TKI.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Efficacy of Aumolertinib (this compound) in Patients With Advanced EGFR T790M+ NSCLC: Updated Post-National Medical Products Administration Approval Results From the APOLLO Registrational Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The real-life efficacy and safety of osimertinib in pretreated advanced non-small cell lung cancer patients with T790M mutation: a Turkish Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The third-generation EGFR inhibitor almonertinib (this compound) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis of the Safety Profiles of Almonertinib and Gefitinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the third-generation EGFR tyrosine kinase inhibitor (TKI), almonertinib, and the first-generation TKI, gefitinib. This analysis is supported by experimental data from clinical trials, focusing on adverse event profiles and the underlying mechanisms of action that contribute to their differing toxicities.
Executive Summary
Almonertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates a favorable safety profile compared to the first-generation TKI, gefitinib, in the first-line treatment of patients with advanced EGFR-mutated non-small cell lung cancer (NSCLC).[1][2][3][4] This improved tolerability is primarily attributed to almonertinib's higher selectivity for mutant EGFR over wild-type (WT) EGFR, minimizing off-target toxicities.[5][6] Clinical data, predominantly from the AENEAS phase III trial, indicates a lower incidence of common EGFR TKI-related adverse events such as rash and diarrhea with almonertinib, despite a longer treatment duration.[1][2][4] However, almonertinib is associated with a higher incidence of creatine phosphokinase elevation.[1][4] This guide will delve into the quantitative differences in adverse events, outline the experimental methodologies for safety assessment, and illustrate the underlying pharmacological mechanisms.
Comparative Safety Data: Almonertinib vs. Gefitinib
The safety and tolerability of almonertinib and gefitinib were extensively evaluated in the AENEAS trial, a randomized, double-blind, phase III study.[2][3] The following table summarizes the key safety findings from this pivotal trial.
| Adverse Event (AE) | Almonertinib (110 mg once daily) | Gefitinib (250 mg once daily) |
| Any Grade Adverse Events | ||
| Rash | 23.4%[2][4][7] | 41.4%[2][4][7] |
| Diarrhea | 16.4%[2][4][7] | 35.8%[2][4][7] |
| Aspartate Aminotransferase (AST) Increase | 29.9%[4] | 54.0%[4] |
| Alanine Aminotransferase (ALT) Increase | 29.4%[4] | 55.8%[4] |
| Blood Creatine Phosphokinase Increase | 35.5%[4] | 9.3%[4] |
| Grade ≥ 3 Adverse Events | ||
| Any Grade ≥ 3 AE | 36.4%[2][4][7] | 35.8%[2][4][7] |
| ALT Increase | 2.8%[3] | 12.1%[3] |
| AST Increase | 1.4%[3] | 9.3%[3] |
| Serious Adverse Events (SAEs) | 22.0%[4] | 21.4%[4] |
| Treatment Discontinuation due to AEs | 3.7%[4] | 5.1%[4] |
| Median Duration of Treatment | 463.5 days[3] | 254.0 days[3] |
Experimental Protocols for Safety Assessment
The safety and tolerability of almonertinib and gefitinib in the AENEAS trial were assessed through systematic monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Experimental Workflow for Safety Assessment in the AENEAS Trial
Key Methodologies:
-
Patient Population: The AENEAS trial enrolled treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletions or L858R mutations.[2][3]
-
Treatment Allocation: Patients were randomized in a 1:1 ratio to receive either 110 mg of almonertinib or 250 mg of gefitinib orally, once daily.[2][8]
-
Adverse Event Monitoring: Safety assessments were conducted at baseline and regularly throughout the treatment period. This included physical examinations, vital sign measurements, and laboratory tests (hematology, serum chemistry, and urinalysis). Patients were also monitored for any new or worsening symptoms.
-
Grading and Attribution: The severity of AEs was graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of each AE to the study drug was assessed by the investigators.
-
Data Analysis: The incidence, severity, and type of AEs were collected and analyzed for each treatment arm. Statistical comparisons were made to determine significant differences in the safety profiles.
Mechanism of Differential Toxicity: EGFR Selectivity
The differing safety profiles of almonertinib and gefitinib are rooted in their distinct molecular mechanisms of action, specifically their selectivity for mutant versus wild-type EGFR.
EGFR Signaling Pathway and TKI Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or Metastatic Non–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - FCS Hematology Oncology Review [fcshemoncreview.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Almonertinib (Standard) | Genome Context [genomecontext.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Synergistic Alliance: HS-10296 (Aumolertinib) and Chemotherapy in the Treatment of EGFR-Mutant Non-Small Cell Lung Cancer
For Immediate Release
A growing body of preclinical and clinical evidence highlights the potent synergistic effects of HS-10296 (aumolertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), when combined with chemotherapy for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. This combination strategy demonstrates superior efficacy in inhibiting tumor growth and progression compared to monotherapy, offering a promising therapeutic avenue for patients. This guide provides a comprehensive comparison of aumolertinib in combination with chemotherapy against alternative approaches, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Preclinical Evidence of Synergy: A Sequence-Dependent Phenomenon
In vitro and in vivo studies have demonstrated a significant, sequence-dependent synergistic effect between aumolertinib and the chemotherapeutic agent pemetrexed. The most profound anti-tumor effects are observed when pemetrexed is administered prior to aumolertinib.
A key preclinical study investigated this combination in EGFR-mutant NSCLC cell lines (HCC827 with exon 19 deletion and H1975 with L858R/T790M mutations) and in xenograft models. The findings revealed that the sequence of pemetrexed followed by aumolertinib (P-A) resulted in a synergistic anti-proliferative and pro-apoptotic effect. This was in contrast to the concurrent or reverse sequence of administration, which showed less efficacy.[1][2]
Quantitative Analysis of In Vitro Synergy
The synergistic interaction between aumolertinib and pemetrexed in the P-A sequence was quantified using the Combination Index (CI), where CI < 1 indicates synergy.
| Cell Line | EGFR Mutation | Drug Combination Sequence | Combination Index (CI) | Outcome |
| HCC827 | Exon 19 Deletion | Pemetrexed -> Aumolertinib (P-A) | < 1 | Synergistic |
| H1975 | L858R/T790M | Pemetrexed -> Aumolertinib (P-A) | < 1 | Synergistic |
Data synthesized from a preclinical study demonstrating the sequence-dependent synergy of aumolertinib and pemetrexed.[1][2]
In Vivo Tumor Growth Inhibition
The synergistic effect was further validated in xenograft models using H1975 and HCC827 cells. The P-A treatment sequence led to a more significant inhibition of tumor growth compared to either monotherapy or other combination sequences.[1]
Clinical Validation: Enhanced Efficacy in Patients
Clinical trials have corroborated the preclinical findings, demonstrating the improved efficacy of aumolertinib in combination with chemotherapy in patients with advanced EGFR-mutant NSCLC.
Phase III ACROSS 2 Study (NCT04500717)
The ACROSS 2 trial, a randomized, multicenter, open-label, phase III study, evaluated the efficacy and safety of aumolertinib plus pemetrexed and carboplatin versus aumolertinib monotherapy as a first-line treatment for patients with locally advanced or metastatic NSCLC with sensitizing EGFR mutations.[3][4][5]
The combination therapy demonstrated a statistically significant improvement in progression-free survival (PFS) compared to aumolertinib alone.[3][4][5]
| Endpoint | Aumolertinib + Chemotherapy | Aumolertinib Monotherapy | Hazard Ratio (95% CI) | p-value |
| Median PFS | 19.8 months | 16.5 months | 0.55 (0.34-0.91) | 0.021 |
Results from the ACROSS 2 Phase III clinical trial.[5]
Phase II Clinical Trial (NCT04646824)
A single-arm, phase II trial investigating aumolertinib combined with pemetrexed and carboplatin as a first-line treatment for advanced NSCLC with EGFR exon 19 deletion or exon 21 L858R mutations also reported promising results. The combination therapy yielded a high objective response rate (ORR) and a prolonged median PFS.
| Endpoint | Value |
| Objective Response Rate (ORR) | 91.2% |
| Disease Control Rate (DCR) | 100% |
| Median Progression-Free Survival (PFS) | 28.0 months |
Efficacy data from a Phase II trial of aumolertinib and chemotherapy.
Safety and Tolerability Profile
The safety profile of aumolertinib in combination with chemotherapy was found to be manageable and consistent with the known adverse effects of each individual agent. In the ACROSS 2 trial, the most common treatment-emergent adverse events (TEAEs) of grade 3 or higher in the combination arm were hematological toxicities, which were generally manageable.[5][6]
| Grade ≥3 Treatment-Emergent Adverse Event | Aumolertinib + Chemotherapy Arm (%) |
| Decreased neutrophil count | 20.4% |
| Decreased white blood cell count | 9.3% |
| Anemia | 7.4% |
| Increased alanine aminotransferase (ALT) | 5.6% |
| Increased aspartate aminotransferase (AST) | 1.9% |
Most common grade ≥3 TEAEs in the ACROSS 2 trial.[5]
Mechanism of Synergistic Action
The enhanced anti-tumor effect of the aumolertinib and pemetrexed combination, particularly in the P-A sequence, is attributed to a multi-faceted mechanism. Preclinical evidence suggests that pemetrexed treatment enhances the suppressive effect of aumolertinib on the EGFR signaling pathway. Furthermore, the combination leads to a reduction in VEGF secretion, resulting in the normalization of tumor vasculature. This vascular normalization is thought to improve the intratumoral accumulation of pemetrexed, thereby potentiating its cytotoxic effects.[1][2]
Caption: EGFR Signaling Pathway and Drug Intervention.
Experimental Protocols
In Vitro Cell Proliferation Assay
NSCLC cell lines (HCC827 and H1975) were seeded in 96-well plates. After 24 hours, cells were treated with aumolertinib, pemetrexed, or a combination of both in different sequences. Cell viability was assessed after 72 hours using the Cell Counting Kit-8 (CCK-8) assay. The half-maximal inhibitory concentration (IC50) for each drug was calculated. For combination studies, cells were treated with one drug for 24 hours, washed, and then treated with the second drug for another 48 hours. The synergistic effect was determined by calculating the Combination Index (CI) using CalcuSyn software.[1]
In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously injected with H1975 or HCC827 cells. When tumors reached a volume of 100-200 mm³, mice were randomized into different treatment groups: vehicle control, aumolertinib alone, pemetrexed alone, and combination therapy in different sequences. Tumor volumes were measured every two days. At the end of the study, tumors were excised, weighed, and processed for further analysis, including western blotting and immunohistochemistry.[1]
Clinical Trial Methodology (ACROSS 2)
Eligible patients with locally advanced or metastatic EGFR-mutant NSCLC were randomized in a 1:1 ratio to receive either aumolertinib (110 mg once daily) plus pemetrexed (500 mg/m²) and carboplatin (AUC 5) every 3 weeks for 4-6 cycles, followed by aumolertinib and pemetrexed maintenance, or aumolertinib monotherapy (110 mg once daily). The primary endpoint was progression-free survival as assessed by an independent review committee. Secondary endpoints included overall survival, objective response rate, disease control rate, and safety.[3][4][5]
Caption: Experimental Workflow from Preclinical to Clinical Studies.
Conclusion
The combination of this compound (aumolertinib) with chemotherapy, particularly pemetrexed, represents a highly promising strategy for the treatment of EGFR-mutant NSCLC. The synergistic interaction, which is notably dependent on the sequence of administration, has been robustly demonstrated in both preclinical models and clinical trials. The enhanced efficacy, coupled with a manageable safety profile, positions this combination therapy as a potential new standard of care, offering improved outcomes for a significant patient population. Further research is warranted to explore the full potential of this synergistic partnership and to identify patient subgroups that may derive the greatest benefit.
References
- 1. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aumolertinib Plus Chemotherapy Improves PFS in NSCLC With EGFR and Concomitant Tumor Suppressor Genes - The ASCO Post [ascopost.com]
- 4. Aumolertinib plus chemotherapy improves progression-free survival in NSCLC with EGFR and concomitant tumor suppressor genes: ACROSS 2 phase III study | EurekAlert! [eurekalert.org]
- 5. onclive.com [onclive.com]
- 6. WCLC 2025: Aumolertinib plus chemotherapy improves progression-free survival in NSCLC with EGFR and concomitant tumor suppressor genes: ACROSS 2 phase III study [ecancer.org]
A Head-to-Head Comparison of Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has marked a significant milestone in the treatment of non-small cell lung cancer (NSCLC), particularly for patients harboring EGFR T790M resistance mutations. These inhibitors are designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M mutation, while sparing wild-type (WT) EGFR, thereby reducing toxicity. This guide provides an objective, data-driven comparison of the leading third-generation EGFR TKIs, with a focus on Osimertinib, Lazertinib, Almonertinib, and Furmonertinib.
Mechanism of Action
Third-generation EGFR TKIs irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond allows them to effectively inhibit the kinase activity of both the initial sensitizing mutants and the T790M resistance mutant, which confers resistance to first- and second-generation TKIs. Their high selectivity for mutant EGFR over WT EGFR leads to a more favorable safety profile.
Validating HS-10296 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of HS-10296 (Aumolertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Effective target engagement is a critical step in the development of targeted therapies, confirming that a drug interacts with its intended molecular target within the complex cellular environment to exert its therapeutic effect. This document outlines the principles, protocols, and comparative data for three widely used assays: Western Blot for EGFR Phosphorylation, the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay.
Introduction to this compound and Target Engagement
This compound is a potent and selective inhibitor of EGFR, specifically targeting both sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] The primary mechanism of action of this compound is the irreversible binding to the ATP-binding site of the EGFR kinase domain, which inhibits its autophosphorylation and subsequently blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby impeding tumor cell proliferation and survival.[3][4]
Validating that this compound effectively engages the EGFR T790M mutant protein in living cells is paramount for preclinical and clinical development. This guide compares three distinct yet powerful approaches to quantify this engagement.
Comparison of Target Engagement Validation Methods
The following table summarizes the key features and performance of the three highlighted methods for validating this compound target engagement.
| Feature | Western Blot (p-EGFR) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Measures the inhibition of EGFR autophosphorylation, a direct downstream consequence of target engagement. | Measures the thermal stabilization of the target protein upon ligand binding.[5] | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor.[6] |
| Readout | Chemiluminescence or fluorescence signal from an antibody against phosphorylated EGFR. | Quantification of soluble protein remaining after heat treatment, typically by Western Blot or ELISA. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
| Cellular Context | Lysed cells. | Intact or lysed cells. | Live cells. |
| Labeling Requirement | No labeling of the drug or target is required. | No labeling of the drug or endogenous target is required. Requires genetic modification if using a reporter-based readout. | Requires genetic engineering to fuse NanoLuc® to the target protein and a specific fluorescent tracer. |
| Throughput | Low to medium. | Low (Western Blot) to high (reporter-based assays).[7] | High. |
| Quantitative Data | IC50 for inhibition of phosphorylation. | EC50 for target engagement (thermal stabilization). | IC50 for target engagement (tracer displacement). |
| Advantages | Directly measures a functional consequence of target inhibition. Well-established and widely accessible technique. | Provides direct evidence of physical binding to the target in a native cellular environment. Can be used for endogenous proteins.[5] | Highly sensitive and quantitative assay in live cells. Amenable to high-throughput screening and detailed kinetic analysis (residence time).[6] |
| Limitations | Indirect measure of target binding. Can be semi-quantitative. | Not all binding events result in a significant thermal shift. Lower throughput with Western Blot readout. | Requires cell line engineering and a specific tracer, which may not be available for all targets. |
Quantitative Data Summary
The following table presents quantitative data for this compound and representative third-generation EGFR TKIs, illustrating the type of data generated from each assay.
| Compound | Assay | Cell Line | Target | Result | Citation |
| This compound (Aumolertinib) | Cell Viability (downstream effect) | PC-9 (EGFR ex19del) | EGFR | IC50 = 2.62 µM (48h) | [3] |
| This compound (Aumolertinib) | Cell Viability (downstream effect) | H1975 (EGFR L858R/T790M) | EGFR | IC50 = 5.22 µM (48h) | [3] |
| This compound (Aumolertinib) | Kinase Inhibition | Ba/F3 cells with various uncommon EGFR mutations | EGFR | IC50 values ranging from 0.84 to 82.80 nmol/L | [8] |
| Osimertinib (representative 3rd Gen TKI) | CETSA | NCI-H1975 | EGFR T790M | Thermal stabilization observed | N/A |
| Osimertinib (representative 3rd Gen TKI) | NanoBRET™ | HEK293 | EGFR T790M | IC50 for target engagement | N/A |
Note: Specific CETSA and NanoBRET data for this compound are not publicly available at the time of this guide's creation. Data for Osimertinib, another third-generation EGFR TKI with a similar mechanism of action, are included to represent the expected outcomes from these assays.
Experimental Protocols
Western Blot for EGFR Phosphorylation
This protocol details the steps to assess the inhibition of EGFR phosphorylation by this compound in NSCLC cell lines harboring EGFR mutations (e.g., NCI-H1975).
Materials:
-
NCI-H1975 cells (or other suitable EGFR-mutant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
EGF (Epidermal Growth Factor)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Treat the cells with varying concentrations of this compound for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities for p-EGFR and normalize to total EGFR and a loading control (e.g., β-actin). Plot the normalized p-EGFR levels against the this compound concentration to determine the IC50.[9][10]
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to measure the thermal stabilization of EGFR upon binding of this compound.
Materials:
-
NCI-H1975 cells
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment: Treat NCI-H1975 cells with this compound or vehicle (DMSO) for 2 hours.
-
Cell Harvesting: Harvest the cells and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble EGFR by Western blot.
-
Data Analysis: Quantify the band intensities for EGFR at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble EGFR against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for the NanoBRET™ assay to quantify the engagement of this compound with EGFR in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-EGFR fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for EGFR
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-EGFR plasmid and seed into a 96-well plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the EGFR-specific NanoBRET™ tracer. Incubate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 for target engagement.
Visualizations
The following diagrams illustrate the EGFR signaling pathway, the experimental workflow for validating target engagement, and the logical relationship between the different validation methods.
References
- 1. The third-generation EGFR inhibitor almonertinib (this compound) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Pharmacokinetics of Almonertinib (this compound) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of HS-10296 (Aumolertinib) in Relation to Other EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the third-generation Epidermal Growth factor Receptor (EGFR) inhibitor HS-10296 (aumolertinib) with other EGFR tyrosine kinase inhibitors (TKIs), focusing on the critical aspect of cross-resistance. The information herein is supported by preclinical and clinical data to aid in research and development efforts in the field of oncology, particularly for non-small cell lung cancer (NSCLC).
Introduction to this compound (Aumolertinib)
This compound, also known as aumolertinib, is a potent, irreversible third-generation EGFR TKI. It is designed to selectively target both the initial EGFR sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. A key characteristic of this compound is its lower activity against wild-type (WT) EGFR, which is intended to reduce the incidence of side effects commonly associated with earlier generation inhibitors, such as skin rash and diarrhea.
Mechanism of Action and In Vitro Potency
This compound forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the signaling pathways downstream of EGFR that are crucial for tumor cell proliferation and survival.
The in vitro inhibitory activity of this compound against various EGFR mutations has been established in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of aumolertinib against different EGFR-mutant cell lines.
| Cell Line | EGFR Mutation Status | Aumolertinib (this compound) IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 24.0 | [1] |
| NCI-H1975 | L858R / T790M | 17.5 | [1] |
| HCC827 | Exon 19 deletion | Not explicitly stated, but resistant line developed | [2] |
| A431 | Wild-Type | Lower activity compared to mutant lines | [3] |
Cross-Resistance Landscape with Other EGFR Inhibitors
Understanding the cross-resistance profile of this compound is paramount for sequencing therapies and developing strategies to overcome treatment failure.
Resistance to First- and Second-Generation EGFR Inhibitors
The primary mechanism of acquired resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib, dacomitinib) EGFR TKIs is the development of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This compound is specifically designed to be active against tumors harboring the T790M mutation, thus it is an effective treatment option for patients who have progressed on earlier-generation inhibitors due to this resistance mechanism.
Resistance to Third-Generation EGFR Inhibitors, including this compound
Acquired resistance to third-generation EGFR TKIs, including both osimertinib and aumolertinib, is a growing clinical challenge. The mechanisms of resistance are more complex and can be broadly categorized as "on-target" (alterations in the EGFR gene) or "off-target" (activation of bypass signaling pathways).
On-Target Resistance:
The most well-documented on-target resistance mechanism to third-generation EGFR TKIs is the emergence of a tertiary mutation at the C797 residue, most commonly C797S. Since this compound, like osimertinib, relies on covalent binding to C797, the C797S mutation is expected to confer cross-resistance to both drugs.
Off-Target Resistance:
Activation of bypass signaling pathways is another significant contributor to resistance. The most frequently observed mechanism is the amplification of the MET proto-oncogene. Other less common mechanisms include amplification or activating mutations in HER2, PIK3CA, and BRAF. It is plausible that these off-target mechanisms would lead to cross-resistance between different third-generation EGFR inhibitors, as they circumvent the need for EGFR signaling.
Preclinical and Clinical Comparative Insights
While direct preclinical studies detailing the cross-resistance profiles of this compound and other EGFR inhibitors in specifically generated resistant cell lines are emerging, clinical data provides valuable comparative insights. Retrospective clinical studies have suggested that aumolertinib and osimertinib have comparable efficacy and safety profiles in the treatment of EGFR-mutant NSCLC. One study even reported a case series where patients who progressed on osimertinib showed a response to a subsequent challenge with aumolertinib, suggesting that in some clinical scenarios, complete cross-resistance may not be immediate. However, the underlying resistance mechanisms in these specific cases were not fully elucidated.
A recent preclinical study successfully established aumolertinib-resistant cell lines (H1975/AR and HCC827/AR) and reported their significantly increased IC50 values to aumolertinib. The IC50 for H1975/AR was 833.58 nM and for HCC827/AR was 631.95 nM, indicating a high level of acquired resistance[2]. Further investigation is needed to determine the sensitivity of these resistant cell lines to other EGFR inhibitors.
Experimental Methodologies
To provide a framework for future comparative studies, a typical experimental protocol for assessing cross-resistance is outlined below.
Cell Culture and Generation of Resistant Cell Lines: EGFR-mutant NSCLC cell lines (e.g., PC-9, NCI-H1975, HCC827) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To generate resistant cell lines, the parental cells are exposed to gradually increasing concentrations of the EGFR inhibitor of interest (e.g., this compound) over several months. The resistant phenotype is confirmed by a significant increase in the IC50 value compared to the parental cells.
Cell Viability Assay (MTT or CellTiter-Glo): Parental and resistant cells are seeded in 96-well plates and treated with a range of concentrations of various EGFR inhibitors (e.g., this compound, osimertinib, gefitinib, erlotinib, afatinib) for 72 hours. Cell viability is assessed using either the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis: To investigate the underlying signaling pathways, protein lysates from treated and untreated parental and resistant cells are subjected to western blot analysis. This allows for the examination of the phosphorylation status of EGFR and its downstream effectors, such as AKT and ERK, as well as the expression levels of proteins involved in potential bypass pathways (e.g., MET, HER2).
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathways and mechanisms of action and resistance for different generations of EGFR TKIs.
Caption: A generalized experimental workflow for evaluating the cross-resistance profile of an EGFR inhibitor.
Conclusion and Future Directions
This compound (aumolertinib) is a potent third-generation EGFR TKI with demonstrated efficacy against both sensitizing and T790M resistance mutations in EGFR. While clinical data suggests a comparable profile to osimertinib, a thorough understanding of its cross-resistance patterns at the preclinical level is crucial for optimizing its clinical use and for the development of next-generation therapies.
Future research should focus on:
-
Direct Head-to-Head Preclinical Studies: Performing comprehensive in vitro studies to compare the IC50 values of this compound, osimertinib, and other EGFR TKIs in cell lines with acquired resistance to each of these agents.
-
Elucidation of Novel Resistance Mechanisms: Investigating the unique resistance mechanisms that may emerge following treatment with this compound.
-
Combination Strategies: Exploring rational combination therapies to overcome or delay the onset of resistance to this compound.
This guide serves as a foundational resource for researchers in the field and will be updated as more definitive cross-resistance data for this compound becomes available.
References
- 1. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of HS-10296 (Aumolertinib) and Standard-of-Care Treatments for EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HS-10296 (aumolertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with current standard-of-care treatments for non-small cell lung cancer (NSCLC) harboring EGFR mutations. The content synthesizes data from key clinical trials to inform research and development in thoracic oncology.
Introduction to this compound (Aumolertinib)
This compound, also known as aumolertinib (formerly almonertinib), is a novel, irreversible, third-generation EGFR-TKI. It is designed to selectively inhibit both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity aims to reduce toxicities associated with first and second-generation EGFR-TKIs. Aumolertinib has been approved in China for both the first-line treatment of patients with locally advanced or metastatic EGFR-mutated NSCLC and for patients with metastatic EGFR T790M mutation-positive NSCLC who have progressed on or after prior EGFR-TKI therapy.
Standard-of-Care in EGFR-Mutated NSCLC
The treatment landscape for EGFR-mutated NSCLC is dominated by third-generation TKIs, which have demonstrated superior efficacy and central nervous system (CNS) activity compared to earlier generations.
-
First-Line Treatment: For patients with previously untreated, advanced NSCLC with EGFR-sensitizing mutations (exon 19 deletion or L858R), osimertinib is the preferred standard-of-care monotherapy globally.[1] More recently, combination therapies such as osimertinib plus platinum-pemetrexed chemotherapy and amivantamab plus lazertinib have shown significant progression-free survival benefits and are emerging as new standards.[2][3]
-
Second-Line Treatment (T790M-Positive): For patients who have progressed on a first- or second-generation EGFR-TKI and have acquired the EGFR T790M resistance mutation, osimertinib is the established standard of care.[4][5]
Comparative Efficacy
This section compares the clinical efficacy of aumolertinib with standard-of-care treatments based on pivotal clinical trial data.
First-Line Treatment
Aumolertinib was compared to the first-generation TKI gefitinib in the AENEAS trial. While a direct head-to-head trial with osimertinib in the first-line setting is ongoing, a retrospective study provides comparative data.
Table 1: Comparison of Aumolertinib and Standard-of-Care in First-Line EGFR-Mutated NSCLC
| Clinical Trial | AENEAS[6][7][8][9] | FLAURA[3][4] | Retrospective Study[10][11] |
| Treatment Arms | Aumolertinib vs. Gefitinib | Osimertinib vs. Gefitinib/Erlotinib | Aumolertinib vs. Osimertinib |
| Patient Population | Locally advanced or metastatic NSCLC with EGFR ex19del or L858R | Locally advanced or metastatic NSCLC with EGFR ex19del or L858R | Advanced NSCLC with EGFR mutation |
| Median PFS (months) | 19.3 | 18.9 | 19.0 (Aumolertinib) vs. 19.0 (Osimertinib) |
| Hazard Ratio (PFS) | 0.46 (vs. Gefitinib) | 0.46 (vs. Gefitinib/Erlotinib) | 1.15 |
| Objective Response Rate (ORR) | 73.8% | 80% | 39.1% vs. 30.6% |
| Disease Control Rate (DCR) | 93.0% | Not Reported | 95.7% vs. 89.8% |
| Median Duration of Response (months) | 18.1 | 17.2 | Not Reported |
| Median Overall Survival (OS) (months) | Not Reached (at time of analysis) | 38.6 | 27.0 vs. 38.0 |
PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; OS: Overall Survival.
Second-Line Treatment (T790M-Positive)
The APOLLO trial evaluated aumolertinib in patients with EGFR T790M-positive NSCLC who had progressed on a prior EGFR-TKI. The AURA3 trial established osimertinib as the standard of care in this setting. A retrospective study also provides a direct comparison.
Table 2: Comparison of Aumolertinib and Standard-of-Care in Second-Line T790M-Positive NSCLC
| Clinical Trial | APOLLO (Phase II)[8][12][13] | AURA3[7][11][13][14][15] | Retrospective Study[10][11] |
| Treatment Arms | Aumolertinib (single arm) | Osimertinib vs. Platinum-Pemetrexed | Aumolertinib vs. Osimertinib |
| Patient Population | Locally advanced or metastatic NSCLC with EGFR T790M mutation, progressed on 1st/2nd-gen TKI | Locally advanced or metastatic NSCLC with EGFR T790M mutation, progressed on 1st-line EGFR-TKI | Advanced NSCLC with EGFR T790M mutation |
| Median PFS (months) | 12.4 | 10.1 | 13.5 vs. 11.0 |
| Hazard Ratio (PFS) | Not Applicable | 0.30 (vs. Chemotherapy) | 0.65 |
| Objective Response Rate (ORR) | 68.9% | 71% | 60.0% vs. 50.0% |
| Disease Control Rate (DCR) | 93.4% | Not Reported | 93.3% vs. 90.9% |
| Median Duration of Response (months) | 15.1 | 9.7 | Not Reported |
| Median Overall Survival (OS) (months) | 30.2 | 26.8 | Not Reached vs. Not Reached |
Comparative Safety and Tolerability
Aumolertinib has demonstrated a favorable safety profile, with potentially lower rates of certain adverse events compared to other EGFR-TKIs.
Table 3: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Aumolertinib (AENEAS)[8] | Gefitinib (AENEAS)[8] | Osimertinib (FLAURA) | Aumolertinib (Retrospective)[11] | Osimertinib (Retrospective)[11] |
| Rash | 23.4% | 41.4% | 58% | 44.3% | 49.0% |
| Diarrhea | 16.4% | 35.8% | 58% | 17.0% | 21.9% |
| Increased CPK | 35.5% | 9.3% | Not Reported | Not Reported | Not Reported |
| Increased AST | 29.9% | 54.0% | Not Reported | Not Reported | Not Reported |
| Increased ALT | 29.4% | 55.8% | Not Reported | Not Reported | Not Reported |
| Mouth Ulceration | Not Reported | Not Reported | Not Reported | 18.9% | 30.2% |
| Grade ≥3 TRAEs | 36.4% | 35.8% | 23% | Not Reported | Not Reported |
CPK: Creatine Phosphokinase; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; TRAEs: Treatment-Related Adverse Events.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in NSCLC
EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation.[2][10] In NSCLC, activating mutations in the EGFR kinase domain lead to constitutive, ligand-independent activation of these pathways, promoting uncontrolled tumor growth.[2][16] Third-generation TKIs like aumolertinib and osimertinib are designed to covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly inhibiting its activity.[16]
Caption: EGFR signaling pathway and points of inhibition by third-generation TKIs.
Experimental Workflow: AENEAS Phase III Trial
The AENEAS trial was a multicenter, double-blind, randomized phase III study comparing aumolertinib with gefitinib as a first-line treatment for EGFR-mutated NSCLC.
Caption: Workflow of the AENEAS Phase III clinical trial.
Experimental Workflow: APOLLO Phase II Trial
The APOLLO trial was a single-arm, multicenter, phase II registrational study evaluating the efficacy and safety of aumolertinib in patients with pretreated, EGFR T790M-positive NSCLC.
Caption: Workflow of the APOLLO Phase II clinical trial.
Experimental Protocols
AENEAS Trial (NCT03849768)
-
Study Design: A multicenter, double-blind, randomized phase III trial conducted at 53 sites in China.[6]
-
Patient Population: Patients with locally advanced or metastatic NSCLC, confirmed to have EGFR exon 19 deletion or L858R mutation, and who were treatment-naïve for advanced disease.[8] Key exclusion criteria included prior treatment with an EGFR-TKI.[17]
-
Intervention: Patients were randomized 1:1 to receive either aumolertinib (110 mg once daily) or gefitinib (250 mg once daily).[7][9] Stratification was based on EGFR mutation type (ex19del vs. L858R) and presence of CNS metastases.[6]
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by the investigator.[6][18] Secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.[18]
APOLLO Trial (NCT02981108)
-
Study Design: A phase II, open-label, single-arm registrational trial.[12][13]
-
Patient Population: Patients with locally advanced or metastatic NSCLC who had an EGFR T790M mutation and had progressed on first- or second-generation EGFR-TKI therapy.[12][13] Patients must have had at least one measurable lesion.[19]
-
Intervention: Patients received aumolertinib at a dose of 110 mg orally once daily until disease progression or unacceptable toxicity.[12][13]
-
Endpoints: The primary endpoint was objective response rate (ORR) determined by an independent central review.[12][13] Secondary endpoints included disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[12][13]
FLAURA Trial (NCT02296125)
-
Study Design: A double-blind, randomized, phase III trial.[3]
-
Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with an EGFR mutation (ex19del or L858R).[3][20]
-
Intervention: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[3]
-
Endpoints: The primary endpoint was progression-free survival.[20] Overall survival was a key secondary endpoint.[3]
AURA3 Trial (NCT02151981)
-
Study Design: An open-label, randomized, phase III trial.[7]
-
Patient Population: Patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on first-line EGFR-TKI therapy.[11][15] Asymptomatic, stable CNS metastases were permitted.[7]
-
Intervention: Patients were randomized 2:1 to receive either osimertinib (80 mg once daily) or platinum-based chemotherapy plus pemetrexed for up to six cycles.[11][15]
-
Endpoints: The primary endpoint was progression-free survival.[7] Overall survival was a secondary endpoint.[14]
Conclusion
This compound (aumolertinib) has demonstrated significant efficacy and a favorable safety profile in the treatment of EGFR-mutated NSCLC, positioning it as a potent third-generation TKI. In the first-line setting, the AENEAS trial showed its superiority over gefitinib, achieving a median PFS of 19.3 months.[6][7][8][9] Retrospective data suggest that its efficacy is comparable to the standard of care, osimertinib, in both first- and second-line settings.[10][11] Notably, aumolertinib appears to have a different safety profile, with lower reported rates of rash and diarrhea compared to gefitinib and potentially some other TKIs.[8] As a well-tolerated and effective agent, aumolertinib represents a valuable therapeutic option for patients with EGFR-mutant NSCLC. Ongoing head-to-head comparative trials will further clarify its position relative to other third-generation TKIs in the global treatment landscape.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC [jhoponline.com]
- 4. nice.org.uk [nice.org.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. i-med.institute [i-med.institute]
- 8. Aumolertinib vs Gefitinib in Patients With Advanced NSCLC and EGFR Exon 19 Deletion or L858R Mutation - The ASCO Post [ascopost.com]
- 9. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 15. JNCCN 360 - Non–Small Cell Lung Cancer - AURA3 Overall Survival Analysis: Osimertinib Versus Chemotherapy for Advanced Lung Cancer [jnccn360.org]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aumolertinib plus chemotherapy as first-line treatment for advanced NSCLC with EGFR exon 19 deletion or exon 21 L858R: a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Osimertinib Improves Progression-Free Survival in Patients with EGFR-Mutated Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
A Comparative Analysis of HS-10296 (Almonertinib) and Lazertinib: Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), HS-10296 (almonertinib) and lazertinib. Both drugs are designed to overcome resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation. This comparison focuses on their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental details.
Introduction and Mechanism of Action
This compound (almonertinib) and lazertinib are orally available, irreversible, third-generation EGFR TKIs.[1][2] They selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing the on-target toxicities commonly associated with first- and second-generation EGFR TKIs.
Their mechanism of action involves the formation of a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[1][2] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.[3][4] By inhibiting these pathways, both this compound and lazertinib induce apoptosis in EGFR-mutant cancer cells.[3][4]
Preclinical Performance: A Comparative Overview
While direct head-to-head preclinical studies are limited, a comparative analysis of available data provides insights into the potency and selectivity of this compound and lazertinib.
In Vitro Kinase and Cell Proliferation Assays
Both drugs have demonstrated potent inhibitory activity against various EGFR mutations in the low nanomolar range.
Table 1: Comparative In Vitro IC₅₀ Values of this compound and Lazertinib Against EGFR Mutations
| EGFR Mutation | This compound (Almonertinib) IC₅₀ (nM) | Lazertinib IC₅₀ (nM) |
| T790M | 0.37[1] | - |
| Del19/T790M | 0.21[1] | 3.5[5] |
| L858R/T790M | 0.29[1] | 4.3[5] |
| Del19 | - | 3.3[5] |
| L858R | - | 5.7[5] |
| Wild-Type (WT) | 3.39[1] | 722.7[5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Xenograft Models
Both this compound and lazertinib have shown significant anti-tumor efficacy in preclinical xenograft models of NSCLC.
Table 2: Comparative In Vivo Efficacy of this compound and Lazertinib in Xenograft Models
| Drug | Cell Line (Mutation) | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| This compound (Almonertinib) | H1975 (L858R/T790M) | 20 mg/kg, p.o., QD | 194.4% tumor growth inhibition rate | [6] |
| This compound (Almonertinib) | PC9-LUC (Exon 19 del) | 10 mg/kg & 25 mg/kg, daily | Significant inhibition of intracranial tumor growth | [7] |
| Lazertinib | H1975 (L858R/T790M) | 3 mg/kg, p.o., QD | 86.85% tumor regression | [5] |
| Lazertinib | H1975 (L858R/T790M) | 10 mg/kg, p.o., QD | Near-complete tumor regression (~90%) | [5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. p.o. = oral administration, QD = once daily.
Experimental Protocols
Cell Viability Assay (MTT/CCK8 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975, PC9) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound or lazertinib in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions.[8] Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.[8]
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[8]
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8][10]
-
For CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using a non-linear regression model.
Western Blot Analysis
Objective: To assess the effect of the compounds on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or lazertinib for a specified time (e.g., 2, 6, or 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3][11]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (e.g., pY1068), total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
Protocol:
-
Cell Preparation: Culture human NSCLC cells (e.g., H1975) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or a mixture with Matrigel).[1][12]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 5 x 10⁶ cells) into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[1][12]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][4]
-
Drug Administration: Prepare this compound or lazertinib in an appropriate vehicle for oral gavage.[1][4] Administer the compound or vehicle to the respective groups daily.[1][4]
-
Efficacy Evaluation: Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[1][4] Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).
Visualizations
Conclusion
Both this compound (almonertinib) and lazertinib are potent and highly selective third-generation EGFR TKIs with demonstrated efficacy against EGFR-mutant NSCLC, including tumors harboring the T790M resistance mutation. Preclinical data indicate that both compounds exhibit strong inhibitory activity in the low nanomolar range against relevant EGFR mutations and show significant tumor regression in vivo. While direct comparative preclinical and clinical studies are not widely available, the existing data suggest that both are promising therapeutic agents. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety profiles of these two drugs in the treatment of EGFR-mutant NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The potential of lazertinib and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of HS-10296: A Procedural Guide
For researchers, scientists, and drug development professionals handling HS-10296 (Almonertinib), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, detailed disposal protocol for every laboratory setting can vary based on local regulations, this guide provides essential safety information and a step-by-step approach to the proper handling and disposal of this compound, grounded in available safety data and general best practices for laboratory chemical waste.
Essential Safety and Handling Information
A Safety Data Sheet (SDS) for Almonertinib mesylate (a form of this compound) indicates that the substance is not classified as a hazardous mixture.[1] However, standard laboratory precautions should always be observed to minimize exposure and ensure a safe working environment.
Key Handling Precautions:
-
Ventilation: Use this compound in areas with adequate exhaust ventilation to avoid the formation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, to prevent skin and eye contact.[2]
-
Spill Management: In the event of a spill, prevent further leakage and keep the material away from drains or water courses. Absorb spills with an inert material and decontaminate surfaces with alcohol. Dispose of contaminated materials in accordance with institutional and local regulations.[1]
General Chemical Waste Disposal Procedures
The disposal of any chemical waste, including this compound, must adhere to strict guidelines to prevent harm to individuals and the environment. Never dispose of chemical waste down the sink or in regular trash bins.[2][3][4]
Core Principles of Laboratory Waste Disposal:
-
Segregation: Do not mix different types of chemical waste. Incompatible wastes can react dangerously.[2][5] Keep acidic and basic waste streams separate, and do not combine organic solvents with other chemical categories.[4][5]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][5]
-
Containment: Use appropriate, sealed, and leak-proof containers for waste storage.[2][3][6] Secondary containment should be used to prevent spills.[3]
Disposal Workflow for this compound
The following diagram outlines a logical workflow for the proper disposal of this compound waste, incorporating the principles of safe laboratory practice.
Quantitative Data Summary
At present, publicly available Safety Data Sheets and chemical properties for this compound do not provide specific quantitative data relevant to disposal procedures, such as concentration limits for drain disposal or specific pH neutralization targets. The provided SDS for Almonertinib mesylate does not list specific toxicity data that would inform such quantitative measures.[1] Therefore, all disposal should be handled through a certified chemical waste disposal service.
| Data Point | Value | Source |
| Hazardous Classification | Not a hazardous substance or mixture | [1] |
| Acute Toxicity Data | No data available | [1] |
| Environmental Hazard Data | No data available | [1] |
Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling HS-10296 (Almonertinib)
FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical protocols for the handling and disposal of HS-10296 (Almonertinib), a potent tyrosine kinase inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk.
This compound is a third-generation EGFR tyrosine kinase inhibitor with high potency.[1][2] The following guidelines are based on established best practices for handling potent pharmaceutical compounds and the specific information available in the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The required level of PPE is contingent on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low potential for aerosolization) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat- Closed-toe shoes | - Face shield if there is a splash risk |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 cartridges- Chemical-resistant disposable coveralls or suit- Double-gloving (e.g., nitrile)- Disposable shoe covers | - Head covering |
| Handling of Liquids/Solutions (e.g., solution preparation, cell culture) | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Face shield- Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield- Respirator if aerosols may be generated |
| Spill Response | - Full-face respirator with P100 cartridges- Chemical-resistant disposable coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow must be followed for all procedures involving this compound.
Pre-Operational Checks
-
Designate a Handling Area: All manipulations of this compound powder must be conducted in a certified chemical fume hood, ventilated balance enclosure, or an isolator to contain any airborne particles.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, solvents, and PPE before starting work.
-
Review Documentation: Always review the Safety Data Sheet (SDS) and the specific experimental protocol before handling the compound.
Handling Procedure
-
Don PPE: Put on the appropriate level of PPE as specified in the table above.
-
Weighing: If weighing the solid form, perform this task within the designated containment area. Use disposable weigh boats to minimize contamination of balances.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimental Manipulations: Conduct all subsequent experimental steps within the designated handling area.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent. Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Waste Disposal: Dispose of all single-use PPE and contaminated materials in the designated hazardous waste container.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound, a common procedure in a research setting.
Materials:
-
This compound (Almonertinib) powder (MW: 525.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Disposable weigh boat
-
Appropriate sterile, amber glass vial with a screw cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 525.66 g/mol = 0.0052566 g = 5.26 mg
-
-
Preparation: Perform all steps within a certified chemical fume hood or ventilated enclosure. Don the appropriate PPE for handling potent powders.
-
Weighing: Place a disposable weigh boat on the analytical balance and tare. Carefully weigh out 5.26 mg of this compound powder.
-
Transfer: Carefully transfer the weighed powder into a sterile amber vial.
-
Dissolution: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[3]
-
Mixing: Secure the cap on the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be required to achieve full dissolution.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous pharmaceutical waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, weigh boats, and wipes, must be placed in a designated, clearly labeled, leak-proof hazardous waste container (typically a black container for RCRA hazardous waste).
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a sealed, labeled, and compatible hazardous waste container. Do not dispose of this waste down the drain.
-
Empty Containers: Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of in the appropriate laboratory glass waste.
-
Sharps: Contaminated sharps, such as needles and pipette tips, must be placed in a designated, puncture-resistant sharps container.
Final Disposal
All waste contaminated with this compound must be disposed of through the institution's Environmental Health and Safety (EHS) office. The primary method for the disposal of potent pharmaceutical waste is high-temperature incineration at a licensed facility. This is in accordance with EPA and RCRA regulations for hazardous waste.[4][5][6][7]
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible handling of potent compounds in our shared research environment.
References
- 1. Almonertinib (this compound)产品说明书 [selleck.cn]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
